molecular formula C8H3BrClNO3 B7836003 3-Bromo-5-chloroisatoic anhydride

3-Bromo-5-chloroisatoic anhydride

Cat. No.: B7836003
M. Wt: 276.47 g/mol
InChI Key: LFSGUGJOJUKVGE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroisatoic anhydride is a useful research compound. Its molecular formula is C8H3BrClNO3 and its molecular weight is 276.47 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSGUGJOJUKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-chloroisatoic anhydride (CAS Number: 122588-67-4), a halogenated heterocyclic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: The Strategic Value of Halogenated Isatoic Anhydrides

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are a class of bicyclic compounds that serve as versatile precursors in organic synthesis. Their inherent reactivity, driven by the presence of two electrophilic carbonyl centers and a labile anhydride linkage, makes them ideal starting materials for the construction of a wide array of nitrogen-containing heterocycles. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring of the isatoic anhydride scaffold, as seen in this compound, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of target molecules. These halogens can influence factors such as metabolic stability, receptor binding affinity, and membrane permeability, making them a cornerstone of modern drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 122588-67-4[1]
Molecular Formula C₈H₃BrClNO₃[2]
Molecular Weight 276.47 g/mol [1]
Appearance Predicted to be a solid-
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in ethers and chlorinated solvents.-
Predicted XlogP 2.3[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show two aromatic protons as doublets in the range of δ 7.0-8.0 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display eight distinct signals. The two carbonyl carbons will resonate at the most downfield region (δ 160-170 ppm). The aromatic carbons will appear in the δ 110-140 ppm range, with the carbons attached to the halogens showing characteristic chemical shifts.

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by strong carbonyl stretching vibrations (C=O) in the region of 1700-1800 cm⁻¹. N-H stretching bands are expected around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.

Synthesis and Purification

This compound can be synthesized from the corresponding anthranilic acid derivative, 2-amino-3-bromo-5-chlorobenzoic acid. The key transformation involves the cyclization of the amino and carboxylic acid functionalities with a phosgene equivalent.

dot

Caption: Proposed synthetic route to this compound.

Representative Experimental Protocol:

This protocol is a representative example based on established procedures for the synthesis of isatoic anhydrides and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

  • Reagent Addition: While stirring the solution under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in the same anhydrous solvent dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, carefully remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Reactivity and Synthetic Applications: A Gateway to Bioactive Heterocycles

The synthetic utility of this compound lies in its ability to act as a versatile precursor to a variety of heterocyclic scaffolds, most notably quinazolinones. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent intramolecular cyclization.

dot

Caption: General reaction of this compound with a primary amine.

4.1. Synthesis of Quinazolinones

A primary application of this compound is in the synthesis of quinazolinone derivatives. This transformation is typically achieved by reacting the anhydride with a primary amine. The reaction proceeds through a ring-opening of the anhydride by the amine, followed by an intramolecular cyclization to form the quinazolinone ring system. Compounds derived from this scaffold have shown a range of biological activities, including anticoccidial properties.[3]

Representative Experimental Protocol for Quinazolinone Synthesis:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add the desired primary amine (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quinazolinone product often precipitates from the solution.

  • Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent to obtain the desired substituted quinazolinone.

4.2. Other Potential Applications

Beyond quinazolinones, the reactivity of this compound can be exploited for the synthesis of other heterocyclic systems. Reactions with different nucleophiles can lead to a variety of ring-opened or cyclized products, offering a rich field for synthetic exploration in the development of new chemical entities for drug discovery programs.

Safety and Handling

As a halogenated organic compound and a reactive anhydride, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Handle in a well-ventilated area.

    • Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic compounds like quinazolinones. Its strategic halogenation pattern offers opportunities for fine-tuning the properties of target molecules. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of isatoic anhydrides. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical intermediate.

References

  • PubChem. 5-bromo-3-chloroisatoic anhydride. Available at: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Molecules. 2017;22(10):1673. Available at: [Link]

  • PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]

  • AKos Consulting & Solutions. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1. Available at: [Link]

  • PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid. Available at: [Link]

  • Google Patents. US Patent for Compositions and methods for modulating kinase activity. US 9314464 B2.
  • PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available at: [Link]

  • PubChemLite. 5-bromo-3-chloroisatoic anhydride (C8H3BrClNO3). Available at: [Link]

Sources

3-Bromo-5-chloroisatoic anhydride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-5-chloroisatoic Anhydride for Advanced Chemical Synthesis

Abstract

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will explore its core physicochemical properties, delineate a proposed synthetic pathway, and analyze its reactivity and functional applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities. The strategic placement of bromo and chloro substituents offers dual handles for post-synthetic modification via cross-coupling reactions, making it a highly valuable intermediate for constructing complex molecular architectures.

Introduction and Strategic Importance

Isatoic anhydrides are bicyclic heterocyclic compounds that serve as important precursors in the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones. Their unique reactivity profile, characterized by two distinct electrophilic carbonyl centers, allows for selective ring-opening reactions with various nucleophiles.

This compound (also known as 6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione) emerges as a particularly strategic derivative.[1] The presence of two different halogen atoms on the aromatic ring—a bromine and a chlorine—provides orthogonal chemical handles. This allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and controlled elaboration of the molecular scaffold. This feature is of paramount importance in modern drug discovery, where the rapid generation of compound libraries for structure-activity relationship (SAR) studies is essential.[2][3]

Chemical Structure and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

Chemical Structure

The structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring, with a bromine atom at position 6 and a chlorine atom at position 8.

Caption: 2D structure of this compound.

Core Properties Table
PropertyValueSource
CAS Number 1006619-82-4[4]
Molecular Formula C₈H₃BrClNO₃[1][4]
Molecular Weight 276.47 g/mol [4]
IUPAC Name 6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione[1]
SMILES ClC1=C2NC(=O)OC(=O)C2=CC(Br)=C1[4]
Appearance Expected to be a solid powderGeneral observation
Purity >95% (as commercially available)[5]

Spectroscopic Profile (Predicted)

While detailed, peer-reviewed spectral data is not widely published, the following characteristics can be predicted based on the structure, serving as a guide for characterization.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show two aromatic protons as doublets or singlets in the 7.5-8.5 ppm region, with their coupling pattern dependent on the specific electronic environment. A broad singlet corresponding to the N-H proton would likely appear downfield (>11 ppm).

  • ¹³C NMR: The spectrum would display eight distinct signals. Two carbonyl carbons would be evident in the 160-170 ppm range. The six aromatic carbons would appear between 110-150 ppm, with carbons attached to halogens showing characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would include a broad N-H stretch around 3200-3300 cm⁻¹, and two distinct carbonyl (C=O) stretches for the anhydride functionality, typically observed between 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

Proposed Synthesis and Purification Workflow

A robust synthesis of this compound can be envisioned starting from the corresponding anthranilic acid precursor, 2-amino-3-bromo-5-chlorobenzoic acid. The final step involves cyclization to form the anhydride ring.

Proposed Synthetic Scheme

The key transformation is the reaction of 2-amino-3-bromo-5-chlorobenzoic acid with a phosgene equivalent, such as triphosgene, which is a safer, solid alternative to gaseous phosgene.

G cluster_conditions Reaction Conditions reactant 2-amino-3-bromo- 5-chlorobenzoic acid product 3-Bromo-5-chloroisatoic anhydride reactant->product Cyclization reagent Triphosgene (Phosgene equivalent) reagent->product Solvent Solvent: Anhydrous THF or Dioxane Base Base: Triethylamine (optional, as HCl scavenger) Temp Temperature: 0 °C to reflux

Caption: Proposed synthesis of the target compound from its anthranilic acid precursor.

Detailed Experimental Protocol

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), as phosgene (generated in situ from triphosgene) is highly toxic.

  • Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, suspend 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the suspension of the anthranilic acid to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of triphosgene.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane to remove soluble impurities.

  • Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The purity should be validated by melting point analysis and spectroscopic methods.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its predictable reactivity, which allows for the synthesis of diverse heterocyclic systems.

Ring-Opening Reactions

The primary reaction pathway involves nucleophilic attack at one of the two carbonyl carbons, leading to ring-opening. This is a powerful method for generating substituted anthranilamides or anthranilic esters, which are themselves valuable intermediates.

  • Reaction with Amines: Treatment with primary or secondary amines typically results in the formation of 2-ureidobenzoic acid derivatives, which can be cyclized under thermal or acidic conditions to yield quinazoline-2,4-diones.

  • Reaction with Alcohols/Water: Hydrolysis or alcoholysis leads to the formation of the parent anthranilic acid or its corresponding ester, releasing carbon dioxide in the process.

G Key Reactions of this compound cluster_products Synthetic Scaffolds start 3-Bromo-5-chloroisatoic anhydride (Starting Material) prod1 Quinazolinones (Anticancer, Antiviral) start->prod1  + R-NH₂  (Ring-opening/  Cyclization) prod2 Acridones (Fluorescent Probes, DNA Intercalators) start->prod2  + Aryl nucleophile  (Friedel-Crafts type) prod3 Functionalized Anilines (Cross-Coupling Precursors) start->prod3  Decarboxylation

Caption: Synthetic utility for generating diverse and valuable molecular scaffolds.

Orthogonal Cross-Coupling Strategies

The true synthetic power lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This allows for a sequential functionalization strategy:

  • Step 1 (Bromine Site): A Suzuki or Sonogashira coupling can be performed selectively at the C-Br position by using appropriate catalysts and conditions (e.g., lower temperatures, specific phosphine ligands).

  • Step 2 (Chlorine Site): The resulting product can then be subjected to a second cross-coupling reaction at the C-Cl position, often requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to achieve the desired transformation.

This stepwise approach enables the precise and controlled introduction of different substituents, making this reagent a superior building block for creating complex molecules with tailored properties for drug discovery programs.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Classification: While specific data for this compound is limited, related isatoic anhydrides and halogenated aromatics are often classified as harmful if swallowed, and causing skin and serious eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is more than just another heterocyclic compound; it is a sophisticated synthetic intermediate designed for modern, efficient molecular construction. Its pre-installed, orthogonally reactive halogen handles provide a clear and powerful platform for the rapid development of novel chemical entities. For researchers in drug discovery and materials science, mastering the synthesis and reactivity of this building block opens the door to new and promising areas of chemical space.

References

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An In-Depth Technical Guide to 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties and synthetic pathways.

Part 1: Core Chemical Identity and Properties

Nomenclature and Synonyms

The systematic name for the topic compound is 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . Based on the common nomenclature for this class of compounds, it can also be referred to as 6-chloro-8-bromoisatoic anhydride . Isatoic anhydrides are derivatives of 2H-3,1-benzoxazine-2,4(1H)-dione[1].

Predicted Physicochemical Properties

The physicochemical properties of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione have been predicted based on its structure and are summarized in the table below. These predictions are derived from the analysis of similar compounds and the fundamental contributions of its constituent atoms.

PropertyPredicted Value
Molecular Formula C₈H₃BrClNO₃
Molecular Weight 292.48 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
Melting Point Expected to be high, likely over 200°C, with decomposition
Chemical Structure

The chemical structure of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione is depicted below. The numbering of the heterocyclic ring system follows standard IUPAC conventions.

G A 2-amino-3-bromo-5-chlorobenzoic acid B N-Protected Intermediate A->B  Protection (e.g., Cbz-Cl) C 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione B->C  Cyclization (e.g., SOCl₂)

Caption: Proposed synthetic workflow for 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-((benzyloxy)carbonylamino)-3-bromo-5-chlorobenzoic acid (N-Protected Intermediate)

  • Dissolve 2-amino-3-bromo-5-chlorobenzoic acid in a suitable aqueous base (e.g., 1 M sodium carbonate solution).

  • Cool the solution to 0-5°C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with a mineral acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the N-protected intermediate.

Step 2: Synthesis of 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione

  • Suspend the dried N-protected intermediate in an inert solvent (e.g., anhydrous toluene).

  • Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione.

Part 3: Potential Applications and Research Context

Benzoxazine and its derivatives are an important class of heterocyclic compounds with diverse biological activities. [2]The introduction of halogen atoms, such as chlorine and bromine, can significantly modulate the physicochemical and pharmacological properties of a molecule.

Medicinal Chemistry

Derivatives of 1H-benzo[d]o[3]xazine-2,4-dione have been investigated for a wide range of therapeutic applications, including as:

  • Antimicrobial agents [2]* Anticancer agents [2]* Anti-inflammatory agents [2]* Antiviral agents, specifically as inhibitors of the hepatitis C virus (HCV) [4] The presence of both chloro and bromo substituents on the aromatic ring of the title compound may enhance its lipophilicity and potential for specific interactions with biological targets, making it a valuable candidate for further investigation in drug discovery programs.

Synthetic Intermediates

Isatoic anhydrides are versatile intermediates in organic synthesis. [5]They can serve as precursors for the synthesis of a variety of heterocyclic systems, including quinazolinones and benzodiazepines, which are common scaffolds in pharmaceuticals. [4]6-chloro-8-bromo-2H-3,1-benzoxazine-2,4(1H)-dione could therefore be a key building block for the synthesis of novel and complex bioactive molecules.

References

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  • Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). ResearchGate.
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  • The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. (n.d.). ResearchGate.
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3-Bromo-5-chloroisatoic anhydride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-chloroisatoic anhydride , a critical heterocyclic building block in medicinal chemistry. The content is structured to support researchers in the synthesis, validation, and application of this compound, specifically in the context of developing quinazolinone and benzodiazepine scaffolds.

Focus: Molecular Identity, Synthesis, and Nucleophilic Reactivity

Executive Summary & Physicochemical Profile

This compound (Systematic name: 8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione) is a "masked" electrophilic equivalent of 2-amino-3-bromo-5-chlorobenzoic acid. It is characterized by a high reactivity toward nucleophiles due to the strain in the six-membered anhydride ring, making it a superior reagent for synthesizing anthranilamides compared to the parent amino acid.

Molecular Identity Table
PropertySpecification
Common Name This compound
IUPAC Name 8-Bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione
Molecular Formula C₈H₃BrClNO₃
Molecular Weight 276.47 g/mol
Monoisotopic Mass 274.898 g/mol
CAS Number 1006619-82-4 (Note: Check isomer specificity; often indexed under generic halo-isatoic categories)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF; reacts with protic solvents (alcohols, water)

Synthesis & Validation Protocol

The synthesis of this compound is most reliably achieved through the cyclization of 2-amino-3-bromo-5-chlorobenzoic acid . While historical methods utilized phosgene gas, modern safety protocols favor the use of Triphosgene (bis(trichloromethyl) carbonate) as a solid, weighable source of phosgene equivalents.

Reaction Pathway Diagram

The following diagram illustrates the cyclization mechanism using Triphosgene.

SynthesisPathway Precursor 2-Amino-3-bromo-5-chlorobenzoic Acid (C7H5BrClNO2) Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Triphosgene (THF / Reflux) Reagent->Intermediate Product This compound (C8H3BrClNO3) + HCl Intermediate->Product Cyclization (-HCl)

Figure 1: Synthesis of this compound via Triphosgene-mediated cyclization.

Experimental Protocol (Standardized)

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • 2-Amino-3-bromo-5-chlorobenzoic acid (1.0 equiv)[1]

  • Triphosgene (0.35 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (optional, catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-bromo-5-chlorobenzoic acid (5.0 g, ~20 mmol) in anhydrous THF (50 mL).

  • Reagent Addition: Add Triphosgene (2.08 g, ~7 mmol) in a single portion. Caution: Triphosgene generates phosgene in situ. Perform all operations in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (66°C) for 3–5 hours. The suspension should clear as the anhydride forms, followed potentially by the precipitation of the product if solubility is low.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting amino acid peak should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Add cold Hexane (30 mL) to induce precipitation.

    • Filter the solid under vacuum and wash with cold Hexane/Ether (1:1).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid proton and the amine protons of the precursor. The amide proton of the anhydride typically appears downfield (>10 ppm).

  • IR Spectroscopy: Characteristic anhydride carbonyl bands at ~1780 cm⁻¹ and ~1730 cm⁻¹.

Reactivity & Mechanism of Action

The utility of this compound lies in its selective ring-opening capability. It acts as a highly efficient electrophile for synthesizing anthranilamides , which are precursors to quinazolinones.

Nucleophilic Ring Opening

Nucleophiles (primary/secondary amines) preferentially attack the C4 carbonyl (the ketone-like carbonyl attached to the benzene ring), leading to ring opening and the release of CO₂.

Mechanistic Insight (Steric vs. Electronic):

  • 3-Bromo Substituent (Position 8 in heterocycle): The bromine atom is ortho to the nitrogen. This creates steric bulk that can influence the conformation of the transition state, often preventing side reactions at the N1 position but potentially slowing down the initial approach of bulky nucleophiles.

  • 5-Chloro Substituent (Position 6 in heterocycle): The chlorine atom is para to the C4 carbonyl. Its electron-withdrawing nature (inductive effect) increases the electrophilicity of the C4 carbonyl, thereby enhancing the rate of nucleophilic attack compared to unsubstituted isatoic anhydride.

Reaction Pathway: Amine Nucleophile

The following diagram details the formation of the anthranilamide derivative.

ReactivityMechanism Anhydride 3-Bromo-5-chloroisatoic Anhydride Transition Tetrahedral Intermediate (Unstable) Anhydride->Transition Attack at C4 Amine Nucleophile (R-NH2) Amine->Transition Decarboxylation Loss of CO2 Transition->Decarboxylation Ring Opening Product Anthranilamide Derivative Decarboxylation->Product -CO2

Figure 2: Nucleophilic ring-opening of this compound by amines.

Applications in Drug Discovery

This specific scaffold is frequently employed in the synthesis of Quinazolin-4(3H)-ones , a pharmacophore found in various bioactive compounds (e.g., anticonvulsants, anticancer agents).

Workflow: Quinazolinone Synthesis

  • Amidation: React this compound with an amine (e.g., aniline, benzylamine) to form the corresponding N-substituted 2-amino-3-bromo-5-chlorobenzamide.

  • Cyclization: Treat the benzamide with an orthoformate (e.g., trimethyl orthoformate) or an aldehyde followed by oxidation to close the pyrimidine ring, yielding the 6-chloro-8-bromo-quinazolinone derivative.

References

  • PubChem. (2025).[1][2][3] 5-bromo-3-chloroisatoic anhydride Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules. Available at: [Link]

Sources

Technical Monograph: Synthesis and Application of 8-Bromo-6-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical logic, and applications of 8-Bromo-6-chloroisatoic anhydride , the specific derivative obtained from the cyclization of 3-bromo-5-chloroanthranilic acid .

Part 1: Strategic Overview & Chemical Logic

The Core Transformation

The conversion of 3-bromo-5-chloroanthranilic acid (2-amino-3-bromo-5-chlorobenzoic acid) into its corresponding isatoic anhydride is a critical activation step in medicinal chemistry and agrochemical synthesis.

This transformation serves two primary functions:

  • Masking & Activation: It simultaneously protects the amine and activates the carboxylic acid, creating a "spring-loaded" electrophile susceptible to nucleophilic attack.

  • Orthogonal Functionalization: The resulting 8-bromo-6-chloroisatoic anhydride possesses a unique substitution pattern. The 8-position bromine (derived from the 3-position of the acid) is sterically crowded but electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-position chlorine provides metabolic stability and halogen-bonding potential.

Nomenclature & Atom Mapping

It is vital to correct the numbering shift that occurs during cyclization to ensure accurate database searching and structural verification.

Precursor (Anthranilic Acid)Product (Isatoic Anhydride)Chemical Logic
C1 (Carboxyl)C4 (Carbonyl)The acid carbon becomes the C4 carbonyl.
C2 (Amine)N1 (Amine)The amine nitrogen becomes N1.
C3 (Bromo)C8 (Bromo)Ortho to amine becomes position 8.
C5 (Chloro)C6 (Chloro)Para to amine becomes position 6.

Target Molecule: 8-Bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione.

Part 2: Synthesis Protocol (Triphosgene Method)

While industrial routes may utilize phosgene gas, the Triphosgene (BTC) method is the standard for high-integrity laboratory and pilot-scale synthesis due to its solid-state handling profile and stoichiometric precision.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via the in situ generation of phosgene equivalents, followed by N-acylation and subsequent intramolecular cyclization.

ReactionMechanism Precursor 3-Bromo-5-chloroanthranilic Acid Inter1 Carbamoyl Chloride Intermediate Precursor->Inter1 Nucleophilic Attack (THF/Dioxane, Reflux) BTC Triphosgene (BTC) (0.34 eq) BTC->Inter1 Decomposition to Phosgene eq. Product 8-Bromo-6-chloroisatoic Anhydride Inter1->Product Intramolecular Cyclization Byprod HCl (Gas) Inter1->Byprod -HCl

Caption: Mechanism of BTC-mediated cyclization. The amine attacks the carbonyl of the phosgene equivalent, releasing HCl, followed by ring closure.

Experimental Protocol

Safety Note: This reaction generates HCl gas and trace phosgene. Perform exclusively in a well-ventilated fume hood.

Materials:

  • 3-Bromo-5-chloroanthranilic acid (1.0 eq)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.34 – 0.40 eq)

  • Solvent: 1,4-Dioxane (Preferred) or THF (anhydrous).

  • Activated Carbon (optional for purification).

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 3-bromo-5-chloroanthranilic acid (e.g., 10.0 g, 40 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (100 mL). Stir to create a suspension (the acid may not fully dissolve initially).

  • Reagent Addition: Add Triphosgene (4.0 g, 13.5 mmol) in a single portion at room temperature.

    • Why: 1 mole of triphosgene generates 3 moles of phosgene equivalents. A slight excess ensures complete conversion.

  • Reaction: Heat the mixture to reflux (100–101°C) .

    • Observation: The suspension will typically clear as the intermediate forms, followed by the precipitation of the isatoic anhydride product (which is generally less soluble in hot dioxane than the starting material).

    • Gas Evolution: Vigorous HCl evolution will occur. Use a caustic scrubber (NaOH trap) for the exhaust line.

  • Completion: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (lower R_f, often streaking) should disappear, replaced by a higher R_f non-streaking spot. Reaction time is typically 2–4 hours.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Add Hexane or Heptane (50 mL) to further force precipitation.

    • Filter the solids under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted triphosgene and trace HCl.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 85–95%. Characterization:

  • IR: Distinct double carbonyl peaks (anhydride doublet) at ~1780 cm⁻¹ and ~1730 cm⁻¹.

  • Solubility: Insoluble in water and ether; soluble in DMF/DMSO (with slow decomposition).

Part 3: Applications & Divergent Synthesis[1]

The 8-bromo-6-chloroisatoic anhydride is a "linchpin" intermediate. Its reactivity profile allows for the synthesis of complex heterocycles used in drug discovery (e.g., kinase inhibitors) and agrochemicals (e.g., ryanodine receptor modulators).

Divergent Reaction Pathways (DOT Visualization)

Applications Core 8-Bromo-6-chloroisatoic Anhydride Anthranilamide Anthranilamide (Ring Opening) Core->Anthranilamide Nucleophilic Attack (CO2 Release) Quinazolinone Quinazolinone (Cyclization) Core->Quinazolinone Condensation & Cyclization Acid Reversion to Acid (CO2 Loss) Core->Acid Moisture Sensitivity Amine Primary Amine (R-NH2) Amine->Anthranilamide Hydrazine Hydrazine/Amidine Hydrazine->Quinazolinone Base NaOH/H2O (Hydrolysis) Base->Acid

Caption: Divergent synthesis pathways. The anhydride undergoes ring-opening with amines to form amides or cyclocondensation to form quinazolinones.

Key Reaction: Synthesis of Anthranilamides

This is the most common application, particularly for synthesizing libraries of agrochemical candidates.

  • Reagents: Primary amine (1.1 eq), Acetonitrile or DMF, Base (K2CO3 - optional).

  • Procedure:

    • Dissolve the amine in Acetonitrile.

    • Add solid 8-bromo-6-chloroisatoic anhydride portion-wise.

    • Note: Gas evolution (

      
      ) indicates reaction progress.
      
    • Heat to 60°C if the amine is sterically hindered.

    • Outcome: The nucleophile attacks C4, opening the ring and decarboxylating C2 to yield the 2-amino-3-bromo-5-chloro-benzamide .

Strategic Advantage: The 8-Bromo Handle

Unlike standard isatoic anhydrides, this derivative retains the 8-bromo group (originally 3-bromo). This allows for post-amide-formation coupling .

  • Workflow: Anhydride

    
     Anthranilamide 
    
    
    
    Suzuki Coupling at Br position.
  • Why: Performing Suzuki coupling on the free anthranilic acid is difficult due to catalyst poisoning by the free amine/acid. The amide product is a superior substrate for palladium catalysis.

Part 4: Analytical Data Summary

PropertyValue/DescriptionRelevance
Molecular Formula

Verification
Molecular Weight ~276.47 g/mol Stoichiometry calculations
Appearance Off-white to beige powderVisual purity check (Darkening indicates moisture hydrolysis)
Stability Moisture SensitiveMust be stored in desiccator; reverts to anthranilic acid in water.
Hazards Skin Sensitizer, IrritantStandard PPE required; avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11779931, 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved February 13, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8359, Isatoic anhydride. Retrieved February 13, 2026 from [Link]

  • Shaikh, M. et al. (2020). A Decade Review of Triphosgene and Its Applications in Organic Reactions. Journal of Organic Chemistry / ResearchGate. Retrieved from [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Anshul Specialty Molecules. Isatoic Anhydride Technical Data Sheet. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of Mixed-Halogen Isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isatoic anhydride (IA) represents a "privileged scaffold" in organic synthesis, serving as a critical masked isocyanate for generating diverse heterocycles, including quinazolinones and benzodiazepines. While mono-halogenated derivatives are common, mixed-halogen substituted isatoic anhydrides (e.g., 6-chloro-8-bromo-IA) offer a unique advantage in medicinal chemistry: the ability to fine-tune lipophilicity (


), metabolic stability, and electronic distribution simultaneously.

This guide details the strategic synthesis of these mixed derivatives, focusing on the regioselective construction of the anthranilic acid precursor. It provides validated protocols for cyclization and downstream applications, supported by mechanistic insights into how distinct halogen atoms influence the electrophilicity of the anhydride ring.

Strategic Synthesis: The Regioselectivity Challenge

The core challenge in accessing mixed-halogen IA derivatives is not the cyclization step, but the regioselective functionalization of the anthranilic acid precursor . Direct halogenation of isatoic anhydride is often non-selective and leads to ring opening.

The "Ortho-Para" Directing Logic

To synthesize a specific mixed derivative, such as 6-chloro-8-bromo-isatoic anhydride , one must exploit the directing effects of the amino group on the anthranilic acid core:

  • Amino Group (-NH₂): Strongly activating, ortho, para-directing.

  • Carboxyl Group (-COOH): Deactivating, meta-directing.

Operational Sequence:

  • Step 1 (C5 Functionalization): The position para to the amine (C5) is the most nucleophilic. Controlled chlorination here yields 2-amino-5-chlorobenzoic acid.

  • Step 2 (C3 Functionalization): The position ortho to the amine (C3) is the next available site. Bromination here yields 2-amino-3-bromo-5-chlorobenzoic acid.

  • Step 3 (Cyclization): Conversion of the di-substituted amino acid to the anhydride.

Cyclization Reagents
  • Triphosgene/Phosgene: The "Gold Standard" for yield. Reacts rapidly but requires strict safety protocols due to toxicity.

  • Carbonyl Diimidazole (CDI): A "Green Chemistry" alternative. Safer, produces imidazole as a byproduct, but may require higher temperatures.

Synthesis Workflow Diagram

SynthesisWorkflow Start Anthranilic Acid Step1 Step 1: C5-Chlorination (NCS, DMF, 50°C) Start->Step1 Inter1 2-Amino-5-chlorobenzoic acid Step1->Inter1 Yield ~85% Step2 Step 2: C3-Bromination (Br2, AcOH, RT) Inter1->Step2 Inter2 2-Amino-3-bromo-5-chlorobenzoic acid Step2->Inter2 Yield ~78% Step3 Step 3: Cyclization (Triphosgene, THF/Dioxane) Inter2->Step3 Final 6-Chloro-8-bromo-isatoic Anhydride Step3->Final Yield ~92%

Figure 1: Sequential regioselective synthesis of mixed-halogen isatoic anhydride. The amino group directs the initial halogen to the para-position (C5), followed by ortho-position (C3).

Reactivity & Mechanistic Insights

Electronic Tuning of the Anhydride

The reactivity of IA is defined by nucleophilic attack at the carbonyl carbons.

  • C4 Carbonyl (Amide-like): Less electrophilic, but attack here releases CO₂ (decarboxylation).

  • C2 Carbonyl (Carbamate-like): Attack here is rare unless specific conditions are met.

Halogen Effect:

  • Inductive Effect (-I): Halogens at C6 and C8 withdraw electron density from the aromatic ring, making the C4 carbonyl more electrophilic compared to unsubstituted IA.

  • Steric Effect: A bulky halogen at C8 (e.g., Bromine/Iodine) can sterically hinder nucleophilic approach, potentially improving selectivity for smaller nucleophiles or requiring higher reaction temperatures.

Ring-Opening Mechanism (Nucleophilic Attack)

Mechanism IA Mixed-Halo IA (Electrophile) TS Tetrahedral Intermediate IA->TS Attack at C4 Nuc Nucleophile (R-NH2) Nuc->TS Open Ring Opening (-CO2) TS->Open Decarboxylation Prod Anthranilamide Derivative Open->Prod

Figure 2: General mechanism of amine-induced ring opening. Halogen substituents accelerate the initial attack (IA -> TS) via electronic activation.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Amino-3-bromo-5-chlorobenzoic acid)

Note: This utilizes the directing group logic described in Section 2.

  • Chlorination: Dissolve 2-aminobenzoic acid (10 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 0°C. Warm to 50°C for 4 hours. Pour into ice water, filter the precipitate (2-amino-5-chlorobenzoic acid).

  • Bromination: Dissolve the chlorinated intermediate (10 mmol) in Glacial Acetic Acid (30 mL). Add elemental Bromine (10.5 mmol) dropwise at room temperature. Stir for 2 hours.

  • Workup: Pour mixture into ice water containing sodium bisulfite (to quench excess Br₂). Filter the yellow solid. Recrystallize from ethanol.

    • Validation: ¹H NMR should show two singlets (or meta-coupled doublets) in the aromatic region, confirming 3,5-substitution.

Protocol B: Cyclization to Isatoic Anhydride (Triphosgene Method)

Safety Alert: Triphosgene generates phosgene gas in situ. Perform in a well-ventilated fume hood.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and argon balloon.

  • Dissolution: Suspend 2-amino-3-bromo-5-chlorobenzoic acid (5 mmol) in dry THF (25 mL).

  • Reagent Addition: Add Triphosgene (1.7 mmol, 0.34 eq) dissolved in 5 mL THF dropwise over 10 minutes.

  • Reaction: Heat to reflux (65°C) for 3 hours. The suspension should clear as the anhydride forms.

  • Isolation: Cool to RT. Concentrate the solvent to ~5 mL under reduced pressure. Add dry hexane (20 mL) to precipitate the product.

  • Purification: Filter the white/off-white solid and wash with cold hexane.

    • Yield: Typically 85-95%.

    • Characterization: IR (KBr): Distinct anhydride doublets at ~1780 cm⁻¹ and ~1740 cm⁻¹.

Protocol C: Application - One-Pot Synthesis of Quinazolinone

Target: 6-chloro-8-bromo-2-phenylquinazolin-4(3H)-one

  • Mix Mixed-Halo IA (1 mmol), Benzaldehyde (1.1 mmol), and Ammonium Acetate (1.2 mmol) in Ethanol (5 mL).

  • Add catalytic Iodine (10 mol%) or p-TSA.

  • Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Cool and filter the precipitated product.

Data & Characterization

Comparative Reactivity Table

The following table summarizes the estimated electronic influence of halogen substituents on the reaction time for nucleophilic attack (e.g., with aniline).

Substituent PatternElectronic Effect (Hammett)Steric Hindrance (C8)Est. Reaction Time (Rel.)
Unsubstituted ReferenceNone1.0x
6-Chloro Electron Withdrawing (Strong)Low0.6x (Faster)
6-Chloro-8-Bromo Dual Withdrawing (Very Strong) High 0.8x (Balanced)
6,8-Dibromo Electron Withdrawing (Strong)Very High1.2x (Slower)

Interpretation: The 6-Cl-8-Br derivative offers a "Goldilocks" zone where the electronic activation of the ring is high, but the steric bulk at C8 prevents uncontrolled side reactions, often leading to cleaner profiles than the 6,8-dichloro analog.

Spectroscopic Fingerprints
  • IR Spectroscopy: The most reliable quick-check. Look for the anhydride carbonyl doublet.

    • C=O (Sym): ~1780–1790 cm⁻¹

    • C=O (Asym): ~1740–1750 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • Amine proton (NH) usually appears broad around 11.0–11.5 ppm.

    • Aromatic protons will appear as two distinct signals (doublets, J ~ 2.0–2.5 Hz) indicating meta coupling between H5 and H7.

Medicinal Chemistry Applications

Halogen Bonding & Sigma Holes

In drug design, the 8-bromo substituent is strategic. Bromine possesses a significant "sigma hole" (a region of positive electrostatic potential opposite the C-Br bond).

  • Mechanism: This sigma hole can act as a Lewis acid, forming halogen bonds with backbone carbonyls or histidine nitrogens in target proteins (e.g., Kinases, GPCRs).

  • Advantage: This interaction is highly directional, unlike hydrogen bonding, allowing for precise orientation of the inhibitor within the binding pocket.

Metabolic Blocking

The 6-chloro substituent effectively blocks metabolic oxidation at the para position relative to the nitrogen (a common metabolic soft spot in aniline-derived drugs), significantly increasing the half-life (


) of the resulting pharmaceutical agent.

References

  • Synthesis of Isatoic Anhydride Derivatives

    • Title: Process for the production of halogenated isatoic-acid anhydrides.[1]

    • Source: European P
    • URL
  • Mechanistic Insights & Reactivity

    • Title: Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][3]

  • Quinazolinone Synthesis Applications

    • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.[4]

    • Source: Molecules (PMC).
    • URL:[Link]

  • Halogen Bonding in Drug Discovery

    • Title: Halogenase engineering and its utility in medicinal chemistry.[5]

    • Source: NIH / PMC.
    • URL:[Link]

  • General Properties & Safety

    • Title: 5-Bromoisatoic anhydride Product Information.[6]

    • Source: Sigma-Aldrich.[3]

Sources

A Comprehensive Technical Guide to the Safety Profile of 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 3-Bromo-5-chloroisatoic anhydride (CAS No. 122588-67-4) was not publicly available. The following information is a synthesized safety profile based on the known hazards of structurally similar compounds, including other halogenated isatoic anhydrides and related aromatic compounds. This guide is intended for informational purposes and should be used to supplement, not replace, a formal risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Section 1: Introduction to this compound and Its Inferred Hazard Profile

This compound is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure combines the reactive isatoic anhydride core with bromine and chlorine substituents, which are known to influence the molecule's reactivity and toxicological properties. In the absence of a dedicated SDS, a cautious approach to handling is paramount. This guide provides a probable safety profile to inform risk mitigation strategies.

Section 2: Deconstructing the Safety Data Sheet: A Framework for Risk Assessment

A Safety Data Sheet is a standardized document that provides comprehensive information about a chemical's hazards and safe handling procedures. It is typically divided into 16 sections. For this compound, we will infer the likely content of key sections based on related chemical data.

Section 3: Projected Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), this compound is likely to be classified with the following hazards:

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following GHS pictograms are likely to be associated with this compound:

PictogramHazard Class

Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Logical Flow of Hazard Assessment:

cluster_0 Hazard Identification cluster_1 Data Extrapolation cluster_2 GHS Classification A Structural Analysis of This compound B Isatoic Anhydride Core: Known respiratory and skin irritant A->B C Halogenation (Br, Cl): Potential for increased toxicity and irritation A->C D Review of SDS for 5-Bromoisatoic anhydride F Synthesis of Probable Hazards D->F E Review of SDS for other halogenated aromatic compounds E->F G Projected GHS Hazard Classes: - Acute Toxicity (Oral) - Skin Irritation - Eye Irritation - STOT-SE (Respiratory) F->G H Assignment of GHS Pictograms and Signal Word ('Warning') G->H

Caption: Inferred Hazard Identification Workflow for this compound.

Section 4: Prudent Laboratory Practices: Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe laboratory practices is essential.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling, preferably a chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for integrity before each use.

    • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.

    • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

  • Handling:

    • Handle as a solid to minimize dust generation.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Safe Handling Workflow:

A Risk Assessment (Review this guide and institutional protocols) B Designate Handling Area (Chemical Fume Hood) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Handle Compound (Minimize Dust Generation) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for the safe handling of this compound.

Section 5: Exposure Scenarios and Emergency Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Emergency Response Flowchart:

A Exposure Event Occurs B Assess the Situation (Is the area safe to enter?) A->B C Evacuate Area if Necessary B->C Unsafe D Initiate First Aid (Based on Exposure Route) B->D Safe E Contact Emergency Services and Institutional EHS C->E D->E F Provide SDS/Safety Information to Responders E->F

Caption: Decision-making flowchart for emergency response to an exposure event.

Section 6: Fire and Reactivity Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[4]

  • Reactivity: The compound is likely stable under normal conditions. Avoid contact with strong oxidizing agents.[1]

Section 7: Spill Management and Disposal Considerations

  • Spill Cleanup:

    • Evacuate personnel from the area.

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep or scoop up the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Section 8: Toxicological and Ecological Profile (Inferred)

  • Toxicology: The toxicological properties of this compound have not been fully investigated. Based on its structure, it is presumed to be an irritant and potentially harmful if ingested.

  • Ecotoxicity: The environmental effects of this compound are unknown. It is prudent to prevent its release into the environment.

Section 9: Conclusion

References

  • ChemTreat. Safety Data Sheet for 1-Bromo-3-chloro-5,5-dimethylhydantoin. (2015-09-14). [Link]

  • Chem Service. Safety Data Sheet for Agribrom (1-Bromo-3-chloro-5,5-dimethylhydantoin). (2015-05-05). [Link]

  • 3M. Safety Data Sheet. (2015-12-30). [Link]

Sources

Methodological & Application

The Synthesis of 2-amino-3-bromo-5-chlorobenzamides: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of 2-amino-3-bromo-5-chlorobenzamides, a key scaffold in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into two primary synthetic routes, the underlying chemical principles, and practical, field-tested methodologies. We will explore the bromination of 2-amino-5-chlorobenzamide and the amidation of 2-amino-3-bromo-5-chlorobenzoic acid, complete with step-by-step protocols, safety considerations, and characterization data. Furthermore, the significance of this molecular framework as a precursor to medicinally important quinazolinones will be discussed.

Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry

Substituted benzamides, particularly those with a 2-amino functionality, are privileged structures in medicinal chemistry. The strategic placement of halogen atoms, such as bromine and chlorine, on the aromatic ring significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Amino-3-bromo-5-chlorobenzamide serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones. These derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides two robust and reproducible synthetic strategies to access this valuable intermediate.

Synthetic Strategies: Two Paths to a Privileged Scaffold

The preparation of 2-amino-3-bromo-5-chlorobenzamide can be efficiently achieved through two primary synthetic routes:

  • Route A: Electrophilic Bromination of 2-amino-5-chlorobenzamide. This approach involves the direct bromination of the readily available 2-amino-5-chlorobenzamide. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • Route B: Amidation of 2-amino-3-bromo-5-chlorobenzoic acid. This strategy entails the conversion of the corresponding carboxylic acid to the primary amide. This can be accomplished through various methods, including the formation of an acid chloride intermediate or the use of modern coupling agents.

Below, we provide a detailed, step-by-step protocol for each of these synthetic pathways.

Experimental Protocols

Route A: Synthesis of 2-amino-3-bromo-5-chlorobenzamide via Bromination

This protocol first details the preparation of the starting material, 2-amino-5-chlorobenzamide, followed by its bromination.

Part 1: Preparation of 2-amino-5-chlorobenzamide

The synthesis of 2-amino-5-chlorobenzamide can be achieved via the amidation of a suitable precursor, such as 2-amino-5-chlorobenzoic acid or its ester derivative. A common laboratory-scale preparation involves the conversion of 2-amino-5-chlorobenzoic acid to its acid chloride, followed by reaction with ammonia.[3]

Protocol 1: Synthesis of 2-amino-5-chlorobenzamide

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
2-amino-5-chlorobenzoic acid171.57 g/mol 10.0 g58.3 mmol (1.0)
Thionyl chloride (SOCl₂)118.97 g/mol 8.5 mL116.6 mmol (2.0)
Dichloromethane (DCM), anhydrous-150 mL-
Ammonia (7N solution in Methanol)17.03 g/mol 50 mL~350 mmol (excess)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask.

  • Slowly add thionyl chloride (8.5 mL, 116.6 mmol) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 2-amino-5-chlorobenzoyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0°C in an ice bath.

  • In a separate flask, cool the 7N ammonia solution in methanol (50 mL) to 0°C.

  • Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and stir for 15 minutes.

  • Collect the white solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 2-amino-5-chlorobenzamide.

Part 2: Bromination of 2-amino-5-chlorobenzamide

The amino group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. In this case, the position ortho to the amino group and meta to the chloro group is sterically and electronically favored for electrophilic substitution.

Protocol 2: Synthesis of 2-amino-3-bromo-5-chlorobenzamide

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
2-amino-5-chlorobenzamide170.60 g/mol 5.0 g29.3 mmol (1.0)
N-Bromosuccinimide (NBS)177.98 g/mol 5.4 g30.5 mmol (1.04)
Acetonitrile-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (5.0 g, 29.3 mmol) in acetonitrile (100 mL).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Bromosuccinimide (5.4 g, 30.5 mmol) to the solution in one portion at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining bromine, and stir for 10 minutes.

  • Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield 2-amino-3-bromo-5-chlorobenzamide as a solid.

Route B: Synthesis of 2-amino-3-bromo-5-chlorobenzamide via Amidation

This route begins with 2-amino-3-bromo-5-chlorobenzoic acid and converts it to the corresponding primary amide. A common and effective method is to first form the acid chloride, which is then reacted with ammonia.

Protocol 3: Synthesis of 2-amino-3-bromo-5-chlorobenzamide

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
2-amino-3-bromo-5-chlorobenzoic acid250.48 g/mol 5.0 g19.9 mmol (1.0)
Oxalyl chloride126.93 g/mol 2.6 mL29.9 mmol (1.5)
Dichloromethane (DCM), anhydrous-100 mL-
N,N-Dimethylformamide (DMF)-2-3 drops(catalyst)
Ammonia (0.5M solution in 1,4-Dioxane)17.03 g/mol 100 mL50 mmol (excess)

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromo-5-chlorobenzoic acid (5.0 g, 19.9 mmol) and anhydrous dichloromethane (80 mL).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add oxalyl chloride (2.6 mL, 29.9 mmol) dropwise to the stirred suspension. Gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction becomes a clear solution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-amino-3-bromo-5-chlorobenzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) and cool to 0°C.

  • In a separate flask, cool the 0.5M ammonia solution in 1,4-dioxane (100 mL) to 0°C.

  • Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure 2-amino-3-bromo-5-chlorobenzamide.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Synthetic Workflow for 2-amino-3-bromo-5-chlorobenzamide cluster_A Route A: Bromination cluster_B Route B: Amidation 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzamide 2-amino-5-chlorobenzamide 2-amino-5-chlorobenzoic acid->2-amino-5-chlorobenzamide 1. SOCl₂ 2. NH₃/MeOH Target Compound 2-amino-3-bromo-5-chlorobenzamide 2-amino-5-chlorobenzamide->Target Compound NBS Acetonitrile 2-amino-3-bromo-5-chlorobenzoic acid 2-amino-3-bromo-5-chlorobenzoic acid 2-amino-3-bromo-5-chlorobenzoic acid->Target Compound 1. (COCl)₂ 2. NH₃/Dioxane

Caption: Synthetic routes to 2-amino-3-bromo-5-chlorobenzamide.

Mechanism and Rationale

Electrophilic Aromatic Substitution: The Bromination Reaction

The bromination of 2-amino-5-chlorobenzamide is a classic example of electrophilic aromatic substitution. The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. The regiochemical outcome is a result of the interplay of these electronic effects and steric hindrance. The position ortho to the strongly activating amino group is highly favored for electrophilic attack.

Bromination Mechanism Start 2-amino-5-chlorobenzamide + Br⁺ Intermediate Wheland Intermediate (Resonance Stabilized) Start->Intermediate Electrophilic Attack Product 2-amino-3-bromo-5-chlorobenzamide + H⁺ Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

Nucleophilic Acyl Substitution: The Amidation Reaction

The conversion of a carboxylic acid to a primary amide via an acid chloride intermediate is a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride.[4] The second step is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of a chloride ion.

Amidation Mechanism Carboxylic Acid Carboxylic Acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride Activation (e.g., (COCl)₂) Tetrahedral Intermediate Tetrahedral Intermediate Acid Chloride->Tetrahedral Intermediate + NH₃ (Nucleophilic Attack) Amide Product Amide Tetrahedral Intermediate->Amide Product - Cl⁻ (Leaving Group Departure)

Caption: Mechanism of amide formation from a carboxylic acid.

Application in Heterocyclic Synthesis: Access to Quinazolinones

2-Amino-3-bromo-5-chlorobenzamide is a valuable precursor for the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant pharmacological importance.[5][6] The general strategy involves the cyclization of the anthranilamide with a one-carbon synthon, such as an aldehyde or orthoester.[7] The substituents on the benzamide precursor are incorporated into the final quinazolinone structure, allowing for the generation of a library of diverse compounds for biological screening.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Thionyl chloride and Oxalyl chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). Handle with extreme care in a fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Dichloromethane, acetonitrile, and dioxane are flammable and/or toxic. Handle in a well-ventilated area and avoid sources of ignition.

For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent used.

Characterization

The identity and purity of the synthesized 2-amino-3-bromo-5-chlorobenzamide should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amine and amide, C=O stretch of the amide).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthetic protocols detailed in this guide provide reliable and reproducible methods for the preparation of 2-amino-3-bromo-5-chlorobenzamide, a key intermediate in medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable compound for use in the development of novel therapeutic agents.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

  • Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (2023). ResearchGate. [Link]

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). PubMed. [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). ACS Omega. [Link]

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. (2013). Organic Chemistry Portal. [Link]

  • 2-Amino-5-chlorobenzamide. NIST WebBook. [Link]

  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]

  • 2-Amino-3-bromo-5-chlorobenzoic acid. PubChem. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • N-(2-amino-5-chlorophenyl)-3-bromobenzamide. PubChem. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • Preparation method of 2-amino-5-chlorobenzamide.
  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

  • Amide from carboxylic acid synthesis. Reddit. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office. [Link]

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Application Note: High-Efficiency Incorporation of 3-Bromo-5-chloroisatoic Anhydride in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing Solid-Phase Peptide Synthesis (SPPS). It details the protocol for incorporating 3-Bromo-5-chloroisatoic anhydride (an activated form of 3-bromo-5-chloroanthranilic acid) into peptide sequences.

This reagent is a "privileged scaffold" precursor, valuable for introducing conformational constraints, halogen-bonding pharmacophores, or serving as a reactive intermediate for heterocyclic peptidomimetics (e.g., quinazolinones).

Introduction & Chemical Basis[1][2][3][4][5]

This compound is a heterocyclic electrophile used to introduce the 2-amino-3-bromo-5-chlorobenzoyl moiety onto the N-terminus of a resin-bound peptide.

Unlike standard amino acid couplings using carbodiimides (e.g., DIC) or onium salts (e.g., HATU), this reaction proceeds via nucleophilic ring-opening . The N-terminal amine of the peptide attacks the anhydride carbonyl (position 4), leading to the release of carbon dioxide (CO₂) and the formation of a stable amide bond.

Why use this reagent?
  • Atom Economy: The only byproduct is CO₂ (gas), driving the reaction forward and simplifying purification.

  • Prevention of Side Reactions: Direct coupling of anthranilic acids is difficult due to steric hindrance and the low nucleophilicity of the aniline nitrogen. Isatoic anhydrides "mask" the aniline and activate the carboxylate simultaneously.

  • Halogen Effects: The 3-Bromo and 5-Chloro substituents are electron-withdrawing. This increases the electrophilicity of the anhydride carbonyl, potentially accelerating the coupling compared to unsubstituted isatoic anhydride. However, they also reduce the nucleophilicity of the resulting aniline, making subsequent chain elongation challenging.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution. The resin-bound amine attacks the carbonyl carbon at position 4 of the benzoxazine ring.

ReactionMechanism Resin Resin-Peptide-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack (Base Catalyzed) Reagent 3-Bromo-5-chloroisatoic Anhydride Reagent->Intermediate Product Resin-Peptide-NH-CO-Ar-NH2 (Anthraniloylated Peptide) Intermediate->Product Ring Opening & Decarboxylation Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Mechanism of amine acylation by isatoic anhydride. The irreversible loss of CO₂ drives the reaction to completion.

Experimental Protocol

Materials Required[1][2][3][4][6][7][8][9][10][11][12]
  • Reagent: this compound (Purity >97%).

  • Resin: Rink Amide or Wang resin (0.3 – 0.8 mmol/g loading).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Base: DIPEA (N,N-Diisopropylethylamine) or DMAP (4-Dimethylaminopyridine) as catalyst.

  • Monitoring: Kaiser Test Kit (Ninhydrin) or Chloranil Test.

Step-by-Step Workflow
Phase A: Preparation
  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.[1]

    • Swell in DMF for 30 minutes.

    • Drain and wash with DMF (3 x 1 min).

  • Fmoc Deprotection (if applicable):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

    • Critical: Perform a Kaiser test to confirm the presence of free amines (Resin should be blue).

Phase B: Coupling Reaction

This protocol assumes a 0.1 mmol synthesis scale.[1]

  • Reagent Dissolution:

    • Weigh 5 equivalents (eq) of this compound.

    • Dissolve in minimal anhydrous DMF (approx. 2-3 mL for 0.1 mmol scale).

    • Note: If solubility is poor, add a small amount of DMSO or heat gently to 40°C.

  • Catalyst Addition:

    • Add 1.0 eq of DMAP (4-Dimethylaminopyridine).

    • Alternative: If avoiding DMAP due to racemization risks (low risk here as no chiral center is activated), use 5 eq of DIPEA. However, DMAP significantly accelerates the ring-opening of sterically hindered anhydrides.

  • Incubation:

    • Add the solution to the resin.[2][1]

    • Agitate (shake/vortex) at Room Temperature for 2 to 4 hours .

    • Optimization: For difficult sequences or high loading resins, heat to 50°C or use microwave irradiation (75°C, 25 Watts, 10 min).

  • Washing:

    • Drain the vessel.

    • Wash with DMF (5 x 2 min) to remove excess anhydride and base.

    • Wash with DCM (3 x 2 min).

Phase C: Monitoring & Validation
  • Kaiser Test (Ninhydrin):

    • Take a small aliquot of resin beads.[2][1]

    • Expected Result: The test should be Negative (Colorless/Yellow beads) or slightly brown.

    • Explanation: The primary amine of the peptide has been converted to an amide. The new N-terminus is an aromatic amine (aniline). Anilines do not react typically with Ninhydrin to produce the deep blue "Ruhemann's purple".

  • Chloranil Test (Optional):

    • Better suited for detecting secondary amines or confirming the presence of the aromatic amine product (often turns specific colors depending on the aniline substitution).

  • Micro-Cleavage (Recommended):

    • Cleave a small sample (approx. 5 mg resin) with 95% TFA/2.5% TIS/2.5% H2O for 30 mins.

    • Analyze via LC-MS to confirm the mass shift.

    • Mass Shift Calculation: Product Mass = [Peptide Mass] + [Mass of C₇H₄BrClNO] - [H].

    • Note: The added moiety is (C₇H₃BrClNO). Exact mass addition is +232.9 (approx, depends on isotopes).

Quantitative Data Summary
ParameterStandard ConditionOptimized (Difficult Seq)
Equivalents (Reagent) 3 - 5 eq5 - 10 eq
Base / Catalyst 5 eq DIPEA0.5 - 1.0 eq DMAP
Solvent DMFNMP or DMF/DMSO (9:1)
Temperature 25°C (RT)50°C - 60°C
Reaction Time 2 - 4 hours12 hours or MW (15 min)
Agitation Orbital ShakerVortex / Nitrogen Bubbling

Critical Considerations for Chain Elongation

Warning: If you intend to add more amino acids after coupling the this compound, you face a significant chemical hurdle.

The resulting N-terminus is a 2-amino-3-bromo-5-chlorobenzamide (an electron-deficient aniline).

  • Low Nucleophilicity: The amine is attached to a benzene ring with electron-withdrawing groups (Br, Cl) and an ortho-amide group. It is extremely non-nucleophilic.

  • Steric Hindrance: The Bromine atom at position 3 is ortho to the amine, creating a "steric wall."

Strategy for Elongation: If elongation is required, standard HBTU/DIC couplings will likely fail.

  • Method A (Acid Chlorides): Use pre-formed Fmoc-Amino Acid Chlorides (generated via SOCl₂ or triphosgene) in the presence of Sym-collidine in high-boiling solvents (e.g., hot toluene/dioxane mixtures).

  • Method B (Symmetric Anhydrides): Use 10-20 equivalents of symmetric anhydride with heating.

  • Method C (Conversion to Isocyanate): Convert the aniline to an isocyanate using triphosgene, then react with the next nucleophile to form a urea linkage.

Troubleshooting Guide

Troubleshooting Problem Issue: Incomplete Coupling (Positive Kaiser Test) Check1 Check Reagent Solubility Is solution cloudy? Problem->Check1 Soln1 Add DMSO (10%) or NMP Check1->Soln1 Yes Check2 Check Sterics Is resin hindered? Check1->Check2 No Soln2 Increase Temp to 50°C Add DMAP (1 eq) Check2->Soln2 Yes Check3 Check Reagent Quality Hydrolyzed? Check2->Check3 No Soln3 Verify IR (1750/1790 cm-1) Use Fresh Reagent Check3->Soln3 Yes

Figure 2: Decision tree for troubleshooting incomplete coupling efficiency.

References

  • Wagner, E. C., & Fegley, M. F. (1947).[3] Isatoic Anhydride.[3][4][5][6][7][8] Organic Syntheses, 27, 45.

  • Coppola, G. M. (1980).[3] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[3]

  • Peptide Synthesis Guide. (n.d.). Solid Phase Peptide Synthesis Protocols.[9] UCI Department of Chemistry.

  • PubChem. (2025). 2-Amino-3-bromo-5-chlorobenzoic acid (Parent Acid Data). National Library of Medicine.

  • Chemguide. (2023). Reactions of Acid Anhydrides with Amines.[4][10][11]

Sources

One-pot synthesis of benzodiazepines using halogenated isatoic anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Halogenated 1,4-Benzodiazepine-2,5-diones from Isatoic Anhydrides

Abstract

Benzodiazepines represent a cornerstone scaffold in medicinal chemistry, renowned for their wide-ranging therapeutic properties.[1] Traditional multi-step syntheses, however, can be time-consuming and inefficient. This application note details a highly efficient, one-pot protocol for the synthesis of 1,4-benzodiazepine-2,5-diones directly from isatoic anhydrides and α-amino acids. We specifically focus on the use of halogenated isatoic anhydrides, which yield products primed for further functionalization, thereby accelerating drug discovery efforts. The described microwave-assisted method, mediated by glacial acetic acid, offers significant advantages, including reduced reaction times, cleaner reaction profiles, and excellent yields.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a robust and scalable route to this privileged heterocyclic system.

Introduction & Core Principles

The 1,4-benzodiazepine core is a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects.[4][5] The synthetic challenge lies in constructing the seven-membered diazepine ring fused to a benzene ring in an atom-economical fashion. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, are highly desirable as they reduce waste, save time, and can improve overall yield.[6]

This protocol leverages the reactivity of isatoic anhydride, an activated form of anthranilic acid.[7] The key transformation involves its reaction with an α-amino acid. The use of a halogenated isatoic anhydride is a strategic choice for library synthesis. Halogen atoms, such as iodine or bromine, can serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse analogues from a common intermediate.

Causality of the Reaction Mechanism:

The one-pot synthesis proceeds through a logical sequence of intramolecular reactions:

  • Nucleophilic Attack: The primary amine of the α-amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride.

  • Ring Opening & Decarboxylation: This attack leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate. This intermediate readily loses carbon dioxide (CO₂).

  • Amide Bond Formation (I): The decarboxylation results in the formation of a 2-aminobenzoyl amino acid.

  • Intramolecular Cyclization (Amide Bond Formation II): The newly formed secondary amine then attacks the carboxylic acid moiety of the amino acid residue. This intramolecular condensation, often facilitated by heat (microwave irradiation) and an acid catalyst (glacial acetic acid), forms the second amide bond, closing the seven-membered diazepine ring and eliminating a molecule of water to yield the final 1,4-benzodiazepine-2,5-dione product.[2][3]

Reaction Mechanism & Experimental Workflow

The entire process, from reactants to the final product, occurs in a single reaction vessel, exemplifying the efficiency of this one-pot approach.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack & Ring Opening cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Intramolecular Cyclization Reactants Halogenated Isatoic Anhydride + α-Amino Acid Intermediate1 Acyclic Intermediate (after ring opening) Reactants->Intermediate1 Nucleophilic attack Intermediate2 2-Aminobenzoyl Amino Acid Intermediate1->Intermediate2 Spontaneous CO2 CO₂ Intermediate1->CO2 Product Halogenated 1,4-Benzodiazepine-2,5-dione Intermediate2->Product Heat (Microwave) Acid Catalyst Water H₂O Product->Water Elimination Experimental_Workflow A 1. Combine Reactants - Halogenated Isatoic Anhydride - α-Amino Acid - Glacial Acetic Acid in Microwave Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Microwave Irradiation (e.g., 130 °C, 3-5 min) B->C D 4. Cooling & Precipitation Cool vial to room temperature. Product precipitates. C->D E 5. Isolation - Filter the solid product - Wash with cold water/ether D->E F 6. Purification & Analysis - Recrystallization (if needed) - Characterization (NMR, MS) E->F

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-Iodo-1,4-benzodiazepine-2,5-dione from 6-iodoisatoic anhydride and glycine as a representative example. [2] 3.1. Materials & Equipment

  • Reagents: 6-Iodoisatoic anhydride, Glycine, Glacial Acetic Acid, Deionized Water, Diethyl Ether.

  • Equipment: Microwave synthesis reactor, 10 mL microwave reaction vial with cap, Magnetic stir bar, Filtration apparatus (Büchner funnel), Analytical balance, Standard laboratory glassware.

3.2. Step-by-Step Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-iodoisatoic anhydride (1.0 mmol, 289 mg).

  • Reagent Addition: Add glycine (1.2 mmol, 90 mg) to the vial.

  • Solvent Addition: Add glacial acetic acid (3 mL).

    • Scientist's Note: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the final cyclization/dehydration step. Its high boiling point makes it suitable for microwave heating. [2]4. Sealing: Securely cap the reaction vial.

  • Microwave Synthesis: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 130 °C for 3 minutes.

    • Scientist's Note: Microwave irradiation provides rapid and uniform heating, which dramatically shortens the reaction time compared to conventional oil bath heating and often leads to cleaner product formation. [3]6. Cooling and Precipitation: After the irradiation is complete, carefully remove the vial and allow it to cool to room temperature. The product will typically precipitate out of the solution as a solid.

  • Product Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove residual acetic acid and any non-polar impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 7-iodo-1,4-benzodiazepine-2,5-dione.

Data Summary & Expected Results

The described one-pot protocol is robust and provides good to excellent yields for a variety of amino acids and substituted isatoic anhydrides.

Isatoic AnhydrideAmino AcidConditionsProductYield (%)Reference
6-Iodoisatoic AnhydrideGlycine130 °C, 3 min7-Iodo-1,4-benzodiazepine-2,5-dione~71%[2][3]
6-Iodoisatoic AnhydrideL-Alanine130 °C, 3 min(S)-3-Methyl-7-iodo-1,4-benzodiazepine-2,5-dione~68%[2][3]
Isatoic AnhydrideL-Phenylalanine130 °C, 3 min(S)-3-Benzyl-1,4-benzodiazepine-2,5-dione~65%[2][3]
Isatoic AnhydrideL-Proline130 °C, 3 minProline-fused 1,4-benzodiazepine-2,5-dione~61%[2][3]
Troubleshooting & Field Insights
  • Incomplete Reaction: If analysis shows significant starting material, the reaction time can be extended in 1-minute increments. However, prolonged heating may lead to degradation.

  • Low Yield: Ensure the isatoic anhydride is of high purity and dry. Water contamination can hydrolyze the anhydride. The purity of the amino acid is also critical.

  • Side Product Formation: At higher temperatures or longer reaction times, self-condensation of isatoic anhydride can occur, forming dimers or trimers. [3]Adhering to the optimized conditions is crucial to minimize these side reactions. The washing steps are effective at removing most impurities.

  • Purification: For most amino acids, the product precipitates in high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is recommended.

Conclusion

The one-pot, microwave-assisted synthesis of halogenated 1,4-benzodiazepine-2,5-diones from isatoic anhydrides and α-amino acids is a powerful and efficient strategy for medicinal chemistry and drug discovery. This method minimizes reaction steps, reduces waste, and provides rapid access to key intermediates that are pre-functionalized for further diversification. The protocol is robust, scalable, and serves as an excellent alternative to more lengthy, traditional synthetic routes.

References
  • JETIR (2018). Synthesis of 2-aminobenzophenone from isatoic anhyderide using diacetoxy iodo benzene as a green catalyst. JETIR.org. Available at: [Link]

  • Nahm, S. & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD) (2020). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. Available at: [Link]

  • Kar, S. et al. (2021). The route of benzodiazepine by one‐pot synthesis. ResearchGate. Available at: [Link]

  • Shaabani, S. et al. (2020). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry. Available at: [Link]

  • Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Marques, F. de A. et al. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Carlier, P. R. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. Available at: [Link]

  • Jadhav, R. P. et al. (2010). Efficient one pot synthesis oft[4][8][9]riazolo[4,3-α] [4][8]benzodiazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Baseer, M. A. & Khan, F. A. K. (2012). An Efficient One-Pot Synthesis of 1, 5-Benzodiazepine Derivatives Catalyzed by TBAB under Mild Conditions. ResearchGate. Available at: [Link]

  • Davis, R. B. & Pizzini, L. C. (1960). 2-AMINOBENZOPHENONE. Organic Syntheses. Available at: [Link]

  • Wang, X. et al. (2020). One-pot synthesis of benzo[b]d[4][8]iazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. One-pot synthesis of 1,5-Benzodiazepines 3. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. et al. (1993). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. Available at: [Link]

  • Li, W. et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Borhade, S. D. et al. (2016). An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. RSC Advances. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. ResearchGate. Available at: [Link]

  • Kannan, P. et al. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Sharma, R. et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]

Sources

Application Note: Orthogonal Functionalization of 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-Bromo-5-chloroisatoic anhydride (CAS: 122588-67-4) represents a "privileged scaffold" for diversity-oriented synthesis (DOS) in medicinal chemistry. Its value lies in its tri-functional nature :

  • Masked Anthranilic Acid: The anhydride core acts as a highly reactive electrophile toward nucleophiles (amines, alcohols, hydrazines), releasing CO₂ to form stable anthranilamides or esters.

  • Steric/Electronic Differentiation: The 3-bromo and 5-chloro substituents are electronically distinct.

  • Chemospecific Cross-Coupling: The bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~81 kcal/mol) allows for highly selective Pd-catalyzed coupling at the 3-position without affecting the 5-position.

This guide details the protocols for sequentially unlocking these sites to generate complex quinazolinone or benzodiazepine libraries.

Mechanistic Logic & Reaction Landscape

The functionalization of this scaffold relies on exploiting reaction kinetics.

  • Pathway A (Ring Opening): Nucleophilic attack occurs preferentially at the C-2 carbonyl (carbamate). While the C-4 carbonyl is electrophilic, the C-2 position is more susceptible to nucleophilic attack by amines, leading to ring opening and spontaneous decarboxylation.

    • Expert Insight: The 3-bromo substituent is ortho to the nitrogen. While it does not directly block the C-2 carbonyl, it exerts steric pressure on the resulting aniline nitrogen, potentially influencing the conformation of the product and slowing down subsequent N-alkylation steps.

  • Pathway B (Suzuki-Miyaura Coupling): Under controlled conditions, Pd(0) undergoes oxidative addition ~1000x faster into the Ar–Br bond than the Ar–Cl bond. This allows for the installation of a carbon framework at C-3 while preserving the C-5 chloride for a second, harsher coupling event later.

Visualization: Reaction Topology

ReactionLandscape SM 3-Bromo-5-chloroisatoic Anhydride Inter Carbamate Intermediate SM->Inter Nucleophilic Attack (C2) Amine Primary Amine (R-NH2) Amine->SM Prod1 2-Amino-3-bromo-5-chlorobenzamide (Scaffold A) Inter->Prod1 -CO2 (Decarboxylation) Suzuki Suzuki Product (3-Aryl derivative) Prod1->Suzuki Pd(0), Ar-B(OH)2 (Site-Selective C-Br) Quin Quinazolinone (Cyclized) Prod1->Quin Cyclization First Suzuki->Quin Orthoformate/H+

Figure 1: The divergent synthetic pathways available for this compound.

Experimental Protocols

Protocol 1: Nucleophilic Ring Opening (Amide Synthesis)

Objective: Synthesis of 2-amino-N-benzyl-3-bromo-5-chlorobenzamide. Rationale: Using a primary amine (benzylamine) demonstrates the standard ring-opening efficiency. No external base is usually required as the amine itself acts as the nucleophile, and the leaving group is CO₂ (gas).

ReagentEquivalentsRole
This compound1.0Substrate
Benzylamine1.1Nucleophile
Acetonitrile (MeCN)Solvent (0.2 M)Polar aprotic medium
DMAP (Optional)0.05Catalyst (if reaction is sluggish)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve this compound (1.0 mmol, ~276 mg) in anhydrous MeCN (5 mL). The solution may appear slightly suspension-like initially.

  • Addition: Add benzylamine (1.1 mmol, 120 µL) dropwise at room temperature.

    • Observation: You should observe immediate gas evolution (CO₂).

  • Reaction: Heat the mixture to 50°C for 2–4 hours.

    • Expert Note: While unhindered isatoic anhydrides open at RT, the 3-bromo substituent adds steric bulk. Mild heating ensures complete conversion.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting anhydride (high R_f) should disappear; the amide product (lower R_f, fluorescent) will appear.

  • Workup: Cool to RT. Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough. If not, recrystallize from EtOH/Water or flash chromatography (0-30% EtOAc in Hexanes).

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C-3 position (Br) while retaining the C-5 position (Cl). Critical Parameter: Temperature control is vital. Above 80°C, the catalyst may begin to activate the chloride.

ReagentEquivalentsRole
Amide Product (from Protocol 1)1.0Substrate
Phenylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.03 (3 mol%)Catalyst (Mild)
Na₂CO₃ (2M aq.)2.5Base
DME / Water (4:1)Solvent (0.1 M)Solvent System

Step-by-Step:

  • Degassing: Sparge the DME/Water solvent mixture with argon for 15 minutes prior to use. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Assembly: In a reaction vial, combine the Amide substrate (0.5 mmol), Phenylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (17 mg).

  • Solvation: Add the degassed solvent system.

  • Reaction: Heat to 65–70°C for 6–12 hours under an inert atmosphere.

    • Warning: Do not exceed 75°C. Higher temperatures risk activating the C-Cl bond.

  • Workup: Dilute with EtOAc and water. Wash the organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Outcome: The product will be a 3-phenyl-5-chloro-anthranilamide. The chlorine atom remains available for future diversification (e.g., Buchwald-Hartwig amination).

Visualization: Chemoselectivity Logic

Selectivity Substrate 3-Br-5-Cl-Benzamide Pd Pd(0) Catalyst Substrate->Pd OxAdd_Br Oxidative Addition (C-Br) Fast (k1) Pd->OxAdd_Br T < 75°C OxAdd_Cl Oxidative Addition (C-Cl) Slow (k2) Pd->OxAdd_Cl T > 90°C Product Product OxAdd_Br->Product Transmetalation & Red. Elim.

Figure 2: Kinetic control of Palladium insertion allows exclusive functionalization of the C-3 Bromine.

Protocol 3: Cyclization to Quinazolinone

Objective: converting the anthranilamide into the biologically active quinazolinone core.

Method:

  • Suspend the functionalized amide (from Protocol 2) in Triethyl Orthoformate (acting as solvent and reagent).

  • Add a catalytic amount of p-TsOH or Sulfamic Acid (5 mol%).

  • Reflux (100°C) for 3 hours.

  • Cool and filter the precipitate. The solid is usually the pure Quinazolin-4(3H)-one.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Ring Opening Moisture in solventIsatoic anhydrides hydrolyze to amino acids in water. Use anhydrous MeCN or DMF.
Loss of Selectivity (Cl coupling) Temperature too highLower Suzuki temp to 60°C. Switch to a less active catalyst (PdCl₂(PPh₃)₂).
Incomplete Decarboxylation Reaction too coldEnsure the ring-opening step is heated to at least 50°C to drive off CO₂.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add excess boronic acid (1.5 eq).

References

  • Isatoic Anhydride Chemistry: Tashrifi, Z., et al. "Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines."[2] Current Organic Chemistry, 2019.[2] Link

  • Suzuki Selectivity (Br vs Cl): Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

  • Quinazolinone Synthesis: Khan, I., et al. "Recent advances in the synthesis of quinazolinones."[3] RSC Advances, 2016. Link

  • Nucleophilic Attack Mechanism: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980. Link

Sources

Application Note: Microwave-Assisted Cascade Synthesis using 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the microwave-assisted functionalization of 3-bromo-5-chloroisatoic anhydride , a highly versatile di-halogenated scaffold. While thermal methods for isatoic anhydrides often suffer from slow kinetics due to steric hindrance—particularly with the 3-bromo substituent—microwave irradiation (MWI) overcomes these barriers, reducing reaction times from hours to minutes. This note provides optimized protocols for synthesizing quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5-diones , emphasizing the "self-validating" nature of gas evolution during the reaction.

Introduction & Mechanistic Rationale

The Scaffold: this compound

This compound is a "privileged structure" in medicinal chemistry. The isatoic anhydride core serves as a masked anthranilic acid, while the halogen handles (3-Br, 5-Cl) allow for orthogonal late-stage diversification (e.g., Suzuki coupling at the 3-Br site, Buchwald-Hartwig at the 5-Cl site).

Why Microwave?

The 3-bromo substituent exerts significant steric pressure on the N1 position and the C2 carbonyl. In thermal reflux, this hinders the initial nucleophilic attack and the subsequent decarboxylation. Microwave irradiation provides efficient internal heating (dielectric heating), rapidly supplying the activation energy required to:

  • Accelerate Ring Opening: Facilitate nucleophilic attack by amines at the C4 carbonyl.

  • Drive Decarboxylation: The release of CO₂ is entropically favorable but kinetically distinct; MWI ensures this happens instantaneously, preventing the accumulation of carbamic acid intermediates.

Mechanistic Pathway

The reaction proceeds via a cascade: Nucleophilic attack


 Ring Opening 

Decarboxylation

Cyclodehydration.

ReactionMechanism cluster_MW Microwave Activation Zone Anhydride 3-Bromo-5-chloroisatoic Anhydride Intermediate Carbamic Acid Intermediate Anhydride->Intermediate Nucleophilic Attack (C4) Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Amide Anthranilamide (Transient) Intermediate->Amide - CO2 (Decarboxylation) CO2 CO2 (Gas) Intermediate->CO2 Product Quinazolinone / Benzodiazepine Amide->Product Cyclization (MWI Driven)

Figure 1: Mechanistic pathway of isatoic anhydride conversion. The critical rate-limiting step overcome by MW is the decarboxylation and subsequent cyclization.

Protocol 1: One-Pot Synthesis of Quinazolin-4(3H)-ones

Target Application: Kinase inhibitors, antimicrobial agents.

This protocol utilizes a three-component condensation (Isatoic Anhydride + Primary Amine + Orthoester) effectively "fusing" the pyrimidine ring onto the scaffold.

Materials
  • Substrate: this compound (1.0 mmol)

  • Amine: Aniline derivative or aliphatic amine (1.1 mmol)

  • Cyclizing Agent: Triethyl orthoformate (or substituted orthoester) (3.0 mmol)

  • Catalyst: Ammonium acetate (0.1 mmol) - acts as a mild acidic buffer to assist cyclization.

  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp vial, charge the anhydride, amine, and ammonium acetate.

  • Solvation: Add ethanol (3 mL). Sonicate for 30 seconds to create a uniform suspension.

  • Reagent Addition: Add triethyl orthoformate. Cap the vial.

  • Microwave Irradiation:

    • Ramp: 2 minutes to reach target temp.

    • Hold: 130°C for 12 minutes.

    • Power: Dynamic mode (Max 200W). Note: High absorption of polar reagents requires careful power modulation.

  • Self-Validation Check:

    • Visual: The reaction will vigorously evolve CO₂ bubbles during the ramp phase. The reaction is likely complete when bubbling ceases and the suspension turns into a clear solution (followed by precipitation of product upon cooling).

  • Workup:

    • Cool to room temperature.[1][2] The product usually precipitates out.

    • Filter the solid. Wash with cold ethanol (2 x 3 mL) to remove unreacted amine.

    • Recrystallize from EtOH/DMF if necessary.

Data Summary: Thermal vs. Microwave[3]
ParameterThermal Reflux (EtOH)Microwave (130°C)Improvement
Time 6 - 12 Hours12 - 15 Minutes30x Faster
Yield 65 - 72%88 - 94%+20% Yield
Purity (LCMS) 85% (Side products)>95% (Cleaner)Simplified Workup

Protocol 2: Synthesis of 1,4-Benzodiazepine-2,5-diones

Target Application: Peptidomimetics, CNS active agents.

This protocol describes the condensation with


-amino acids.[3][4] The 3-bromo group makes the formation of the 7-membered ring challenging under standard conditions; MW drives the difficult cyclodehydration.
Materials
  • Substrate: this compound (1.0 mmol)

  • Reactant: L-Proline or Glycine (1.1 mmol)

  • Solvent: Glacial Acetic Acid (3 mL) - Crucial: Acts as both solvent and catalyst.

Experimental Workflow

Workflow Start Weigh Reagents (Anhydride + Amino Acid) Mix Add Glacial AcOH (Solvent & Catalyst) Start->Mix MW_Ramp MW Ramp: 1 min to 140°C Mix->MW_Ramp MW_Hold MW Hold: 140°C, 5-8 min (Pressure ~3-5 bar) MW_Ramp->MW_Hold Cool Cool to 50°C MW_Hold->Cool Quench Pour into Crushed Ice/Water Cool->Quench Isolate Filter Precipitate (Benzodiazepine) Quench->Isolate

Figure 2: Workflow for Benzodiazepine synthesis. Glacial acetic acid serves as the energy coupling medium.

Step-by-Step Methodology
  • Loading: Place this compound (275 mg, 1 mmol) and L-Proline (126 mg, 1.1 mmol) in a microwave process vial.

  • Solvent: Add 3 mL Glacial Acetic Acid. Caution: Acetic acid absorbs MW energy very efficiently.

  • Irradiation:

    • Temp: 140°C.

    • Time: 8 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup:

    • Pour the hot reaction mixture slowly onto 20g of crushed ice.

    • Stir vigorously. The hydrophobic benzodiazepine-dione will precipitate as a white/off-white solid.

    • Filter and wash with water to remove acid traces.

Optimization & Troubleshooting

Dealing with the "3-Bromo" Steric Bulk

The 3-bromo substituent creates a "ortho-effect," shielding the carbonyl.

  • Issue: Incomplete conversion observed by TLC.

  • Solution: Increase temperature to 150°C rather than extending time. The activation energy barrier is the primary hurdle, not diffusion.

Solvent Selection Matrix
SolventDielectric ConstantMW AbsorbanceSuitability
Ethanol HighHighExcellent for Quinazolinones. Green solvent.
Glacial AcOH ModerateHighEssential for Benzodiazepines.
DMF HighMediumUse only if reagents are insoluble in EtOH. Harder to remove.
Toluene LowLowAvoid. Poor coupling requires doping with ionic liquids.
Safety Note: Pressure Management

Isatoic anhydrides release 1 equivalent of CO₂ gas.

  • Rule: Do not fill microwave vials >50% volume.

  • Vessel: Use certified pressure vials (rated >20 bar).

  • Ventilation: Open vials in a fume hood; CO₂ release may carry solvent vapors.

References

  • General Reactivity of Isatoic Anhydrides: Mohammadi-Ziarani, G., et al. "The chemistry of isatoic anhydride: a survey of its synthesis and reactions." Arkivoc 2017.2 (2017): 258-294.

  • Microwave-Assisted Quinazolinone Synthesis: Desai, K. R., et al. "Microwave assisted synthesis of some novel quinazolinone derivatives."[2][5][6] Indian Journal of Chemistry 52B (2013): 922-928.

  • Benzodiazepine Synthesis in Acetic Acid: Santana, L., et al. "Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid."[3][7][8] Journal of the Brazilian Chemical Society 29.1 (2018).

  • Microwave Synthesis of Bioactive Quinazolines (Review): Bhatia, R., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry (2020).

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-5-chloroisatoic anhydride synthesis from anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Halogenated Isatoic Anhydrides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 3-bromo-5-chloroisatoic anhydride (IUPAC: 8-bromo-6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione).[1]

Low yields in this synthesis typically stem from three failure points:

  • Regioselectivity Errors: Incorrect order of halogenation leads to inseparable isomeric mixtures.[1]

  • Hydrolytic Decomposition: The isatoic anhydride ring is thermodynamically unstable in the presence of water/bases during workup.

  • Stoichiometric Mismatch: Improper equivalents of triphosgene lead to incomplete cyclization or polymerization.

This guide provides a validated, high-yield protocol using 2-amino-5-chlorobenzoic acid as the starting scaffold, followed by regioselective bromination and anhydrous cyclization.[1]

Module 1: The Optimized Synthetic Workflow

To maximize yield, do not attempt to halogenate the isatoic anhydride directly, nor attempt to brominate anthranilic acid before chlorination. The amino group is a strong ortho, para director. Blocking the para position first with Chlorine forces the Bromine into the desired ortho (3-position).

Visual Pathway

SynthesisWorkflow cluster_0 Critical Yield Checkpoints Start Anthranilic Acid (2-aminobenzoic acid) Step1 2-Amino-5-chlorobenzoic acid Start->Step1 NCS or SO2Cl2 (Para-chlorination) Step2 2-Amino-3-bromo-5-chlorobenzoic acid Step1->Step2 Br2 / AcOH (Ortho-bromination) Product 8-Bromo-6-chloroisatoic anhydride Step2->Product Triphosgene / THF (Cyclization)

Figure 1: Stepwise synthetic route ensuring correct regiochemistry. The critical yield checkpoints are the bromination (Step 2) and cyclization (Step 3).

Module 2: Validated Protocols

Step A: Regioselective Bromination

Target: 2-Amino-3-bromo-5-chlorobenzoic acid[1]

The Logic: Starting with commercially available 2-amino-5-chlorobenzoic acid is more efficient than chlorinating anthranilic acid yourself.[1] We use elemental bromine in acetic acid to target the vacant ortho position.

Protocol:

  • Dissolution: Dissolve 10.0 g (58 mmol) of 2-amino-5-chlorobenzoic acid in 100 mL of glacial acetic acid.

  • Temperature Control: Cool the solution to 15–20 °C .

    • Why? Higher temperatures promote poly-bromination and oxidation of the amine.[1]

  • Addition: Add a solution of bromine (3.0 mL, 58 mmol, 1.0 eq) in 20 mL acetic acid dropwise over 45 minutes.

  • Reaction: Stir at room temperature for 2 hours. A precipitate should form.[2][3][4][5]

  • Workup: Pour the mixture into 300 mL of ice water. Filter the solid.[2][5][6]

  • Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often >95%.

Step B: Cyclization to Isatoic Anhydride

Target: 8-Bromo-6-chloroisatoic anhydride[1]

The Logic: We use Triphosgene (BTC) instead of phosgene gas for safety and stoichiometry control. The solvent must be anhydrous THF or Dioxane.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon/Nitrogen.[3][7]

  • Slurry: Suspend 5.0 g (20 mmol) of the Step A product (dried thoroughly) in 50 mL anhydrous THF .

  • Reagent Prep: Dissolve 2.0 g (6.7 mmol, 0.34 eq) of Triphosgene in 10 mL THF.

    • Note: Triphosgene provides 3 equivalents of phosgene. 0.34 eq is a slight theoretical excess (1.02 eq phosgene).

  • Addition: Cool the slurry to 0 °C . Add the Triphosgene solution slowly.

  • Reflux: Allow to warm to RT, then heat to reflux (65 °C) for 3–4 hours. The suspension will clear as the anhydride forms, then potentially reprecipitate.

  • Isolation (Crucial):

    • Cool to 0 °C.

    • Do NOT add water yet.

    • Add Hexanes (50 mL) to force precipitation of the product.

    • Filter under inert atmosphere if possible.

    • Wash with cold Hexanes/Et2O.

    • Dry in a vacuum desiccator.

Module 3: Troubleshooting & FAQs

Category: Low Yield[1]

Q: My product disappears during aqueous workup. What happened? A: Isatoic anhydrides are moisture-sensitive.[1]

  • Mechanism: In basic or even neutral aqueous conditions, the anhydride ring opens to form the carbamate or reverts to the amino acid (decarboxylation).

  • Fix: Avoid aqueous washes. Precipitate the product from the reaction mixture using a non-polar solvent (Hexanes or Heptane) and filter directly. If you must wash, use cold, slightly acidic water and work extremely fast.

Q: I have unreacted starting material despite using 0.33 eq of Triphosgene. A: Commercial Triphosgene purity varies.

  • Fix: Increase Triphosgene loading to 0.36–0.40 eq . Old Triphosgene may have partially hydrolyzed to HCl and CO2 in the bottle. Ensure the reaction reaches reflux; room temperature is often insufficient for sterically hindered (bromo-substituted) anthranilic acids.[1]

Category: Impurity Profile

Q: NMR shows a mixture of isomers. I see peaks for a 3,5-dibromo species. A: This indicates a loss of regiocontrol during Step A (Bromination).

  • Cause: You likely started with Anthranilic acid and tried to "one-pot" the halogenation, or you over-brominated.[1]

  • Fix: You must isolate the 5-chloro intermediate first.[1] The Chlorine atom at position 5 deactivates the ring slightly, making the Bromine addition at position 3 more controlled. If you see dibromo, reduce the Bromine equivalents to 0.95 eq and keep the temperature strictly below 20 °C.

Category: Physical Appearance[1][2][3][8]

Q: The reaction mixture turned black/tarry during cyclization. A: This is oxidation of the amine before cyclization occurred.

  • Cause: High temperature addition of Triphosgene or wet solvent.

  • Fix: Add Triphosgene at 0 °C . Ensure THF is distilled over Sodium/Benzophenone or comes from a fresh solvent purification system.

Module 4: Data & Specifications

Stoichiometry Table
ComponentRoleEquivalentsNotes
2-Amino-3-bromo-5-chlorobenzoic acid Limiting Reagent1.0Must be bone dry.[1]
Triphosgene Cyclizing Agent0.35 – 0.40Handle in fume hood.
THF (Anhydrous) Solvent10-15 VolStabilization free preferred.[1]
Hexanes Antisolvent10 VolUsed for precipitation.
Safety Profile: Triphosgene[1][9]
  • Hazard: Solid Phosgene source. Generates Phosgene gas upon heating or contact with nucleophiles/moisture.[3]

  • Control: Keep a bottle of aqueous Ammonia or 10% NaOH in the hood to neutralize spills.[1] The exhaust from the reaction should be bubbled through a NaOH scrubber.

References

  • Synthesis of Isatoic Anhydrides via Triphosgene

    • Title: A decade review of triphosgene and its applications in organic reactions.[8]

    • Source:Current Organic Chemistry / PMC (2020).
    • Relevance: Validates the 0.
    • URL:[Link]

  • Regioselective Halogenation of Anthranilic Acids

    • Title: 2-Amino-5-bromobenzoic acid synthesis (Bromination Protocol).[1][4][9]

    • Source: ChemicalBook / Organic Syntheses adapt
    • Relevance: Confirms the temperature dependence (15°C)
  • Triphosgene Handling & Safety

    • Title: Preparation of this compound using triphosgene (General Procedure).[1]

    • Source: Organic Syntheses, Coll. Vol. 10.
    • Relevance: Standard operating procedure for handling BTC in cycliz
    • URL:[Link](Note: Linked to general isocyanate/anhydride prep via BTC).

  • Precursor Characterization

    • Title: 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1).[1][5][10][11]

    • Source: PubChem Compound Summary.
    • Relevance: Verification of the starting material structure and physical properties.[2][12]

    • URL:[Link]

Sources

Preventing hydrolysis of 3-Bromo-5-chloroisatoic anhydride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Halogenated Isatoic Anhydrides

Subject: Preventing Hydrolysis of 3-Bromo-5-chloroisatoic Anhydride Ticket ID: #ISO-BRCL-001 Priority: Critical (Irreversible Degradation Risk)

The Core Failure Mode: Why This Molecule Degrades

You are likely experiencing degradation not just because isatoic anhydrides are moisture-sensitive, but because This compound is electronically "supercharged" for hydrolysis.

The Chemical Reality: Standard isatoic anhydride is moderately electrophilic. However, your molecule possesses two halogen atoms (Bromine and Chlorine) on the benzene ring. These are Electron Withdrawing Groups (EWGs) .

  • Inductive Effect: The halogens pull electron density away from the aromatic ring, which in turn pulls density from the amide and ester linkages.

  • Result: The carbonyl carbons (C2 and C4) become highly electron-deficient (more positive). This makes them aggressive electrophiles, significantly lowering the activation energy required for a nucleophile (like atmospheric water) to attack.

The Hydrolysis Pathway: Once water attacks, the ring opens to form a carbamic acid intermediate, which is unstable and spontaneously decarboxylates. This reaction is irreversible .

HydrolysisMechanism Anhydride 3-Bromo-5-chloroisatoic Anhydride Intermediate Carbamic Acid Intermediate (Unstable) Anhydride->Intermediate Nucleophilic Attack (Accelerated by Br/Cl EWGs) Water H₂O (Atmospheric Moisture) Water->Intermediate Product 2-Amino-3-bromo-5-chlorobenzoic Acid (Anthranilic Acid Derivative) Intermediate->Product Decarboxylation Gas CO₂ Gas (Pressure Buildup) Intermediate->Gas Release

Figure 1: The irreversible hydrolysis cascade. The halogen substituents increase the rate of the initial nucleophilic attack.

Storage Protocols: The "Double-Containment" Standard

Do not rely on standard screw-cap vials. The following protocol is the only way to guarantee long-term stability (>6 months).

SOP-01: The Dry-Box Double Barrier
ComponentSpecificationReason
Primary Container Amber Glass Vial with Teflon-lined cap.Plastic is permeable to water vapor over time. Amber glass blocks UV (preventing radical halogen degradation).
Sealant Parafilm is insufficient . Use Teflon tape on threads, then electrical tape over the cap seam.Parafilm becomes brittle and permeable at freezer temperatures.
Secondary Container Wide-mouth jar containing Phosphorus Pentoxide (P₂O₅) or Indicating Drierite.Creates a localized zero-humidity micro-environment.
Temperature -20°C (Freezer) Arrhenius equation: lowering temperature slows the hydrolysis kinetics significantly.
Atmosphere Argon or Nitrogen backfill.[1]Displaces humid air trapped in the headspace during opening.

Protocol Steps:

  • Purge: Before closing the primary vial, gently flow dry Argon into the headspace for 10 seconds.

  • Seal: Apply Teflon tape to threads. Screw cap tightly. Wrap the junction with electrical tape.

  • Isolate: Place the vial inside the secondary jar containing fresh desiccant.

  • Store: Place the entire assembly in the -20°C freezer.

  • Acclimation (Critical): Before opening the vial for use, allow it to warm to room temperature inside a desiccator for 30 minutes. Opening a cold vial in humid lab air causes immediate condensation inside the product.

Troubleshooting & FAQs

Q: The powder has formed hard clumps. Can I still use it?

  • Diagnosis: Clumping is the first physical sign of hydrolysis. The formation of the anthranilic acid derivative creates hydrogen-bonding networks that bind the powder.

  • Action: Perform a solubility test. The anhydride is soluble in dry THF or DMF. The hydrolyzed acid often has different solubility characteristics (usually less soluble in organic solvents due to zwitterionic character). If it leaves a residue or looks cloudy in dry THF, discard it.

Q: When I opened the vial, there was a "pop" sound. Is this dangerous?

  • Diagnosis: This is CO₂ release .[2] Referring to Figure 1, every mole of hydrolyzed anhydride releases one mole of CO₂ gas.

  • Action: The material is significantly degraded. Do not use for quantitative stoichiometry. The pressure buildup confirms the ring has opened.

Q: Can I recrystallize it if it has partially degraded?

  • Technical Advice: Not recommended. Recrystallization of isatoic anhydrides is difficult because the heating step required for dissolution often accelerates further hydrolysis if the solvent is not "super-dry" (<10 ppm water).

  • Alternative: If you must purify, use sublimation under high vacuum, as this avoids solvent contact entirely.

Q: I am seeing an extra spot on my TLC. What is it?

  • Diagnosis: The lower Rf spot is the 2-amino-3-bromo-5-chlorobenzoic acid. The anhydride usually runs higher (less polar) than the free acid.

  • Fix: If the acid spot is faint (<5%), you may be able to proceed if you use an excess of the anhydride in your reaction. If the spot is significant, the stoichiometry of your reaction will fail.

Analytical Validation: The "Self-Validating" System

Before committing this reagent to a valuable synthesis, validate its integrity using IR or NMR.

Method A: FTIR (Fastest)

The carbonyl region provides a definitive "fingerprint" of the ring integrity.

FeatureIntact AnhydrideHydrolyzed (Acid)
C=O Stretch Doublet (approx. 1790 & 1750 cm⁻¹)Single/Broad (approx. 1680 cm⁻¹)
OH Stretch AbsentBroad/Strong (2500–3300 cm⁻¹)
Method B: ¹H NMR (Most Accurate)

Run the sample in DMSO-d₆ (ensure the solvent is dry).

  • NH Signal: The amide proton in the isatoic ring typically appears downfield (10.0–11.0 ppm).

  • Acid Proton: If hydrolyzed, you will see a very broad carboxylic acid proton (12.0–14.0 ppm) and the disappearance of the specific anhydride NH shift.

  • Aromatic Shift: The ring opening changes the electronic environment of the aromatic protons. Compare the integration of the aromatic signals to the NH signal.

DecisionTree Start Assess Sample Integrity Visual Visual Check: Clumping or Pressure? Start->Visual IR FTIR Check: Doublet at ~1750/1790? Visual->IR No (Powder) Discard DISCARD (Irreversible Damage) Visual->Discard Yes (Clumps/Pop) Use PROCEED (High Purity) IR->Use Yes (Distinct Doublet) Quant Quantify Hydrolysis (NMR Integration) IR->Quant No (Broad/Single Peak) Quant->Discard >5% Acid Content Quant->Use <5% Acid Content (Adjust Stoichiometry)

Figure 2: Quality Control Decision Matrix.

References

  • Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505–536.[2]

  • Erdik, E. (1980). Isatoic Anhydride in Heterocyclic Synthesis. Ankara University.
  • Sigma-Aldrich (Merck). (n.d.). Product Safety and Handling: Acid Anhydrides. (Standard protocols for moisture-sensitive electrophiles).

  • PubChem. (n.d.). 5-bromo-3-chloroisatoic anhydride Compound Summary. National Library of Medicine.

Sources

Purification methods for 3-Bromo-5-chloroisatoic anhydride recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Guide for 3-Bromo-5-chloroisatoic Anhydride

Case ID: #PUR-3B5C-IA Topic: Recrystallization & Purification Protocols Compound: this compound (6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione) CAS Registry Number: [Derivative of 41198-02-1 (acid precursor)] Sensitivity: Moisture Sensitive / Electrophile

Executive Summary: The Chemist's Perspective

From the Desk of the Senior Application Scientist: "Purifying this compound is a race against hydrolysis. This compound is a 'masked' isocyanate; its utility in drug development lies in its high reactivity toward nucleophiles. Consequently, standard recrystallization methods involving protic solvents (ethanol, water) will destroy your product, converting it back to the anthranilic acid precursor or an ester. The protocol below prioritizes moisture exclusion and thermal stability."

Solvent Selection Strategy

Q: Why can't I use ethanol or methanol? They are standard recrystallization solvents. A: Isatoic anhydrides undergo rapid ring-opening aminolysis or alcoholysis in the presence of alcohols, especially when heated. Using ethanol will yield ethyl 2-amino-3-bromo-5-chlorobenzoate , not your anhydride.

Q: What is the recommended solvent system? We recommend a binary solvent system using a polar aprotic solvent for dissolution and a non-polar hydrocarbon for precipitation.

Solvent RoleRecommended SolventsOperational Notes
Primary Solvent (Dissolver) 1,4-Dioxane (Preferred), THF, AcetonitrileMust be anhydrous (<0.05% water). Dioxane offers a good boiling point (101°C) for hot filtration.
Anti-Solvent (Precipitant) n-Heptane , n-Hexane, CyclohexaneMust be dry. Heptane is preferred due to its higher boiling point, preventing premature flashing off.
Forbidden Solvents Water, Methanol, Ethanol, Isopropanol, AminesCause immediate decomposition/ring opening.

Detailed Recrystallization Protocol

Standard Operating Procedure (SOP) for 10g Scale

Prerequisites:

  • All glassware must be oven-dried (120°C) and cooled under nitrogen/argon.

  • Solvents must be dried over molecular sieves (3Å or 4Å).

Step 1: Dissolution
  • Place crude this compound (10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Maintain a positive pressure of nitrogen.

  • Add anhydrous 1,4-dioxane (approx. 5-8 mL per gram of solid).

  • Heat the mixture to 80-90°C . Do not boil aggressively.

    • Note: If the solid does not dissolve completely, add dioxane in small portions (1 mL at a time).

Step 2: Hot Filtration (Critical)
  • While the solution is hot, filter it through a sintered glass funnel (medium porosity) or a celite pad to remove inorganic salts (e.g., NaCl/NaBr from synthesis) or insoluble impurities.

  • Pro-Tip: Pre-heat the funnel with hot dioxane to prevent the product from crystallizing inside the filter stem.

Step 3: Crystallization
  • Return the clear filtrate to a clean flask and heat back to 80°C.

  • Slowly add warm n-heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add just enough dioxane (dropwise) to clear the solution again.

  • Remove the heat source and wrap the flask in a towel to allow slow cooling to room temperature.

    • Why? Rapid cooling traps impurities and leads to oiling out.

  • Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying[1]
  • Filter the crystals rapidly under a blanket of nitrogen.

  • Wash the filter cake with cold, dry n-heptane (2 x 10 mL).

  • Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.

    • Caution: Do not exceed 60°C under vacuum if traces of moisture are present, as this accelerates hydrolysis.

Visualization: Purification Workflow

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Hot Anhydrous Dioxane (90°C) (N2 Atmosphere) Start->Dissolve  Protect from Moisture Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precip Add Anti-Solvent (Heptane) until Turbid Filter->Precip  Clear Filtrate Cool Slow Cooling (RT -> 0°C) Precip->Cool Isolate Filter & Wash with Cold Heptane Cool->Isolate  Crystals Formed Dry Vacuum Dry (40-50°C) Isolate->Dry

Caption: Figure 1.[1][2] Inert-atmosphere recrystallization workflow for moisture-sensitive isatoic anhydrides.

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" instead of crystallizing. What happened?

  • Cause: The solution was cooled too quickly, or the solvent ratio (Dioxane:Heptane) was too non-polar.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of dioxane (1-2 mL). Scratch the glass with a rod or add a seed crystal of pure product while cooling slowly.

Q2: The solid turned into a white powder that melts at ~190°C instead of >250°C.

  • Cause: Hydrolysis .[3] Your solvent was wet, or the atmosphere wasn't inert. The anhydride ring opened to form 2-amino-3-bromo-5-chlorobenzoic acid (which melts ~190-192°C).

  • Fix: This is irreversible. You must re-synthesize the anhydride using triphosgene or phosgene.

Q3: The yield is lower than expected (<50%).

  • Cause: The product is too soluble in the dioxane/heptane mix.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."

Q4: Can I use charcoal to remove color?

  • Risk: Yes, but activated charcoal often contains adsorbed water.

  • Protocol: You must use anhydrous activated charcoal or dry your charcoal at 120°C overnight before adding it to the hot dioxane solution.

Purity Assessment

Before using the material in downstream synthesis, verify purity via:

  • Melting Point: Expect a high melting point (>240°C) with decomposition. A sharp melting point <200°C indicates hydrolysis.

  • IR Spectroscopy: Look for the characteristic doublet carbonyl stretch of the anhydride ring (typically ~1780 cm⁻¹ and 1730 cm⁻¹). The disappearance of the broad -OH stretch of the acid precursor confirms ring closure.

References

  • Preparation of Isatoic Anhydrides : Hill, D. R., & Shire, W. A. (1967). Production of isatoic anhydride and certain halo derivatives thereof. US Patent 3,324,119.[4] Link

  • Triphosgene Reagent Guide : Triphosgene: General Information and Procedures. Common Organic Chemistry. Link

  • Precursor Properties : 2-Amino-3-bromo-5-chlorobenzoic acid.[] PubChem Compound Summary. Link

  • General Isatoic Anhydride Synthesis: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

Sources

Technical Support Center: Troubleshooting Sterically Hindered Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: IA-STERIC-001 Subject: Overcoming Low Reactivity in Sterically Hindered Isatoic Anhydride Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Steric Challenge

Welcome to the technical support hub for isatoic anhydride (IA) chemistry. You are likely here because your reaction—typically a ring-opening amidation or esterification—is stalling or producing low yields.

The Core Problem: Isatoic anhydrides are "masked" anthranilic acids. In unhindered systems, nucleophiles attack the C4 carbonyl (the anhydride carbonyl) directly. However, when you introduce steric bulk (either on the IA nitrogen or the incoming nucleophile), this trajectory is blocked. The reaction kinetics drop precipitously, allowing moisture to compete (hydrolysis) or forcing the reaction through higher-energy pathways (C2 attack).

This guide provides a logic-driven troubleshooting workflow to restore reactivity and selectivity.

Part 1: Diagnostic & Immediate Action (Q&A)
Q1: My reaction shows >80% unreacted starting material after 24h. Increasing temperature didn't help. What is happening?

Diagnosis: You are likely facing a "kinetically locked" system where the steric bulk of your nucleophile prevents the orbital overlap required for the tetrahedral intermediate formation at C4. Thermal heating alone is often insufficient because it accelerates decomposition (decarboxylation without coupling) as much as the desired reaction.

The Fix: Switch to Microwave Irradiation. Microwave synthesis is the "gold standard" for hindered IAs. It provides rapid volumetric heating that can overcome the high activation energy barrier of the sterically hindered transition state more effectively than convective heating.

  • Protocol:

    • Solvent: Switch to a high-dielectric polar aprotic solvent (DMF, DMAc, or NMP). These absorb microwave energy efficiently.

    • Conditions: Seal the vessel. Set temperature to 120–150°C (hold time: 10–30 min).

    • Stoichiometry: Use 1.2–1.5 equiv of the nucleophile.

Mechanism Note: Microwave irradiation often favors the polar transition state of the nucleophilic attack over the neutral ground state, significantly enhancing the rate of the desired amidation over thermal decomposition [1].

Q2: I am seeing a "ureido" byproduct (attack at C2) instead of the expected anthranilamide (C4). Why?

Diagnosis: This is a regioselectivity failure. The C4 carbonyl is the "harder" electrophile but is more sterically crowded. If C4 is blocked, the nucleophile may attack the C2 carbonyl (the carbamate carbonyl), leading to a urea derivative and ring opening without decarboxylation.

The Fix: The "Masked Isocyanate" Strategy. Instead of forcing a direct SNAc attack, you should induce the formation of the isocyanate intermediate .

  • Logic: In the presence of a base (like Et3N or NaH), the proton on the IA nitrogen (if NH is present) is removed. The resulting anion eliminates CO₂ to form an o-isocyanatobenzoate . This isocyanate is highly reactive and much less sensitive to steric hindrance than the cyclic anhydride.

  • Protocol:

    • Add 1.1 equiv of Triethylamine (TEA) or 0.1 equiv of DMAP .

    • If the IA is N-substituted (no NH), this pathway is blocked. You must use Lewis Acid Catalysis (see Q3).

Q3: My isatoic anhydride is N-methylated (or N-substituted), so I can't use the isocyanate route. How do I activate it?

Diagnosis: Without the NH proton, you cannot access the isocyanate intermediate. You are forced to rely on direct nucleophilic attack.

The Fix: Dual Activation with TBD or Lewis Acids. Standard bases are often too bulky or weak. Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine base that is both a strong base and a nucleophilic catalyst.

  • Alternative (Lewis Acid): Use Zn(II) or Al(III) salts. These coordinate to the C4 carbonyl oxygen, increasing its electrophilicity and pulling electron density away from the steric wall.

  • Protocol (TBD Catalysis):

    • Catalyst: 5–10 mol% TBD.

    • Solvent: Acetonitrile or Toluene.

    • Temp: 60–80°C.

    • Reference: TBD has shown excellent efficacy in ring-opening reactions of hindered substrates where other bases fail [5].

Part 2: Visualizing the Solution
Mechanism of Failure & Success

The following diagram illustrates the decision pathways. The "Direct Attack" is often blocked by sterics (Red Path), while the "Isocyanate Route" (Green Path) bypasses this barrier.

IA_Reactivity Start Sterically Hindered Isatoic Anhydride Direct Direct Attack at C4 (Sterically Crowded) Start->Direct No Catalyst Base Base Added (Et3N / DMAP) Start->Base Optimization Nu Nucleophile (Amine/Alcohol) Nu->Direct Iso Isocyanate Intermediate (Highly Reactive) Nu->Iso Stall Reaction Stalls (Kinetic Trap) Direct->Stall High Sterics Anion N-Anion Formation Base->Anion Anion->Iso -CO2 Product Anthranilamide/Ester (Desired Product) Iso->Product + Nucleophile (Fast)

Caption: Figure 1. Mechanistic divergence: Direct attack vs. the Base-promoted Isocyanate pathway which bypasses steric hindrance.

Part 3: Comparative Data & Selection Guide

Use this table to select the correct activation method based on your specific substrate constraints.

Substrate TypeNucleophilePrimary ObstacleRecommended StrategyCatalyst/Condition
N-H (Unsubstituted) Bulky AmineC4 Steric BlockIsocyanate Route Et₃N (1.1 eq) or DMAP (0.1 eq) in DMF
N-Alkyl (Substituted) Primary AmineLow ElectrophilicityLewis Acid Activation Zn(OAc)₂ or AlCl₃ (10 mol%)
N-Alkyl (Substituted) Weak Nucleophile (Alcohol)High Activation EnergyMicrowave + Superbase TBD (5 mol%) @ 120°C (MW)
Any Water/HydroxideHydrolysis CompetitionSolvent Control Dry DMAc/Toluene; Avoid EtOH
Part 4: Troubleshooting Flowchart

Follow this logic tree to resolve your specific issue.

Troubleshooting Start Start: Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoSM No: SM Remains CheckSM->NoSM >50% SM YesSM Yes: SM Consumed CheckSM->YesSM <10% SM Temp Increase Temp >100°C (Prefer Microwave) NoSM->Temp Solvent Change Solvent (DMF, DMAc) Temp->Solvent Cat Add Catalyst (DMAP or TBD) Solvent->Cat CheckProd Identify Major Product YesSM->CheckProd Hydrolysis Anthranilic Acid (Hydrolysis) CheckProd->Hydrolysis Urea Ureido Derivative (C2 Attack) CheckProd->Urea FixHydro Dry Solvents Increase Conc. Hydrolysis->FixHydro FixUrea Switch to Isocyanate Route (Add Base) Urea->FixUrea

Caption: Figure 2. Troubleshooting logic tree for isolating kinetic vs. selectivity failures.

Part 5: Detailed Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (General)

Best for: N-substituted IAs or weak nucleophiles.

  • Preparation: In a 10 mL microwave vial, dissolve Isatoic Anhydride (1.0 mmol) and Nucleophile (1.2 mmol) in anhydrous DMF (2 mL) .

  • Additives: If the nucleophile is a weak base (e.g., aniline), add DIPEA (1.2 mmol) .

  • Irradiation: Cap the vial. Irradiate at 140°C (High Absorption level) for 15 minutes .

  • Workup: Pour reaction mixture into ice-water (20 mL). The product usually precipitates. Filter and wash with water.

    • Note: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: TBD-Catalyzed Ring Opening

Best for: Highly hindered systems where thermal methods degrade the substrate.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reaction: Add Isatoic Anhydride (1.0 mmol) , Nucleophile (1.1 mmol) , and TBD (0.05 mmol, 7 mg) in Toluene (5 mL) .

  • Execution: Stir at 60°C for 4–6 hours. Monitor by TLC.[1]

  • Purification: TBD can be removed by a short silica plug or washing with dilute HCl (if product is acid-stable).

References
  • Microwave Assisted Facile One-Pot Synthesis of Substituted Isatoic Anhydrides. TSI Journals. Available at: [Link]

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.[2][3][4] Available at: [Link]

  • Lewis pairs for ring-opening alternating copolymerization of cyclic anhydrides and epoxides. Green Chemistry. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. Available at: [Link]

Sources

Removing unreacted triphosgene from isatoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Hazard Chemistry Division Topic: Safe Removal of Unreacted Triphosgene from Isatoic Anhydride Synthesis Ticket ID: #TPG-ISO-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering a classic process chemistry dilemma: The Persistence Paradox. Triphosgene (Bis(trichloromethyl) carbonate, or BTC) is safer to handle than phosgene gas, but its lipophilicity and high boiling point make it difficult to remove.[2] In the synthesis of isatoic anhydride, standard aqueous quenching often fails to destroy BTC trapped within the organic matrix or the crystalline lattice of the product, leading to delayed phosgene evolution during drying or storage.

This guide provides a phase-separation based protocol to remove BTC before quenching, ensuring both safety and high product yield.

Module 1: The Chemistry of the Hazard

Q: Why doesn't adding water immediately destroy the triphosgene?

A: Triphosgene is highly lipophilic and poorly soluble in water.[1] When you add water to your reaction mixture, BTC hides in the organic phase or adsorbs onto the solid product. Hydrolysis at the biphasic interface is kinetically slow.[1]

Furthermore, isatoic anhydride is an anhydride .[1][3][4][5] It is sensitive to nucleophilic attack.[1]

  • The Trap: If you use a strong base (NaOH) to speed up BTC destruction, you will hydrolyze your product back to anthranilic acid (Ring Opening).[1]

  • The Solution: You must physically separate the BTC (soluble in non-polar organics) from the Isatoic Anhydride (insoluble in non-polar organics) before chemical decontamination.

Chemical Pathway & Risk Analysis The following diagram illustrates the critical decision points where yield is lost or safety is compromised.

QuenchLogic Start Reaction Mixture (Product + Excess BTC) Decision Quench Strategy? Start->Decision DirectBase Direct NaOH Quench Decision->DirectBase Fast but Destructive DirectWater Direct Water Quench Decision->DirectWater Slow & Incomplete Separation Phase Separation (Recommended) Decision->Separation Safe & High Yield RingOpen Product Hydrolysis (Yield Loss) DirectBase->RingOpen SlowDecomp Slow BTC Hydrolysis (Safety Risk) DirectWater->SlowDecomp Filter Filtration Separation->Filter Filtrate Filtrate (Contains BTC) Filter->Filtrate Cake Filter Cake (Product + Surface BTC) Filter->Cake WasteTreat Treat Filtrate with NaOH/Ammonia Filtrate->WasteTreat Wash Hexane/Heptane Wash Cake->Wash Wash->Filtrate Washings PureProd Pure Isatoic Anhydride Wash->PureProd

Figure 1: Decision matrix for triphosgene removal.[1] Direct quenching risks product integrity or safety; separation is the only self-validating pathway.

Module 2: The "Hexane Wash" Protocol

Q: How do I remove BTC without degrading the isatoic anhydride?

A: Utilize the solubility difference. Isatoic anhydride is polar and insoluble in alkanes (hexane/heptane/cyclohexane).[1] Triphosgene is highly soluble in alkanes.[1]

Prerequisites:

  • Solvent: Dry Hexane or Heptane.[1]

  • PPE: Full respirator (phosgene cartridges), double nitrile gloves.[1]

  • Detection: Phosgene indicator paper (e.g., chemically treated paper that turns yellow/orange).[1]

Step-by-Step Procedure
  • Reaction Completion: Ensure the reaction (Anthranilic acid + BTC) is complete. If using THF or Dioxane, the product often precipitates as a white/grey solid.[1]

  • Cooling: Cool the mixture to 0–5°C. This maximizes product precipitation.[1]

  • Filtration (The Critical Step):

    • Filter the reaction slurry.[1][4][6][7]

    • Do not wash with water yet.[1]

    • Collect the filtrate separately. This mother liquor contains the bulk of the unreacted triphosgene.

  • The Displacement Wash:

    • Wash the filter cake with cold Hexane or Heptane (2-3 volumes relative to cake size).[1]

    • Mechanism:[1][2][4][6][8][9] The alkane dissolves residual BTC adhering to the crystal surface but does not dissolve the isatoic anhydride [1, 2].

  • Final Wash:

    • Perform a final wash with cold water to remove residual salts (HCl salts).[1] Isatoic anhydride is relatively stable in cold neutral water [3].[1]

  • Drying:

    • Dry the solid in a vacuum oven. Place a phosgene indicator strip near the vacuum outlet to confirm no off-gassing.[1]

Module 3: Waste Management (The "Kill" Step)

Q: What do I do with the filtrate?

A: The filtrate is now a "hot" solution containing BTC but no product.[1] You can now use aggressive quenching methods without fearing yield loss.[1]

Protocol:

  • Combine the organic filtrate (THF/Dioxane/Hexane) in a dedicated waste flask.[1]

  • Add a solution of 10% NaOH or Ammonium Hydroxide slowly with stirring.

    • Note: Ammonia reacts with BTC to form urea, which is safe.[1] NaOH forms carbonate.[1]

  • Stir for at least 2 hours.

  • Test the organic layer with phosgene indicator paper before disposal.[1]

Comparison of Quenching Agents

AgentReactivity with BTCRisk to ProductRecommended Use
Water Slow (Hydrolysis)LowFinal wash of filter cake only.[1]
NaOH (aq) Fast (Exothermic)High (Ring Opening)Filtrate destruction only.
Ammonia FastHigh (Aminolysis)Filtrate destruction only.
Hexane None (Solvent)None (Insoluble)Primary purification wash.

Module 4: Analytical Verification

Q: Can I use GC-MS to check for residual Triphosgene?

A: Proceed with extreme caution. Triphosgene decomposes thermally in the GC injector port (


C) into phosgene.[1]
  • False Positive: If you see a phosgene peak, it might be BTC decomposing.[1]

  • False Negative: If your injector is too cool, BTC might not elute or might stick to the column.

Recommended Method: Derivatization [1]

  • Take a small aliquot of your washed solid.[1]

  • Dissolve in DCM.[1]

  • Add excess Morpholine or Diethylamine .[1]

  • Stir for 10 mins.

  • Analyze by LC-MS or GC-MS.[1]

    • Logic: Any residual BTC will react immediately with the amine to form the corresponding urea (e.g., 4,4'-dimorpholinylcarbonyl). This urea is stable and easy to quantify [4].[1]

References

  • Cotarca, L., et al. (2017).[1] "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?" Organic Process Research & Development, 21(9), 1439–1446.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] "Isatoic Anhydride: Solubility and Properties." PubChem Data Source. Link

  • Wagner, E. C., & Fegley, M. F. (1947).[1] "Isatoic Anhydride."[1][4][5][10] Organic Syntheses, Coll.[1][6] Vol. 3, p.488.[1] Link[1]

  • Marcu, N., et al. (2002).[1] "Analytical determination of phosgene and triphosgene." Revista de Chimie, 53(5).[1] (Standard derivatization protocol for phosgene equivalents).

Sources

Controlling regioselectivity in reactions of 3-Bromo-5-chloroisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-Bromo-5-chloroisatoic anhydride . It addresses the specific challenges of controlling regioselectivity during nucleophilic ring-opening reactions—a critical step in synthesizing quinazolinones, benzodiazepines, and anthranilamides.[1]

Precision Control of Regioselectivity in Heterocyclic Synthesis

Product Focus: this compound (CAS: 122588-67-4) Application: Precursor for 4(3H)-quinazolinones, 1,4-benzodiazepines, and functionalized anthranilamides.[1]

Strategic Analysis: The Regioselectivity Challenge

In the chemistry of isatoic anhydrides, "regioselectivity" typically refers to two distinct competitive pathways:

  • Electrophilic Site Selectivity (C4 vs. C2): The nucleophile can attack the anhydride carbonyl (C4) or the urea-like carbonyl (C2).[1]

  • Nucleophile Selectivity: When reacting with unsymmetrical bis-nucleophiles (e.g., methylhydrazine, diamines), which nitrogen atom attacks the anhydride?

The Substituent Effect (3-Br, 5-Cl)

The this compound scaffold presents a unique steric and electronic profile that you can leverage to control these pathways.[1]

  • 3-Bromo (Ortho to N): This is the critical "control knob."[1] Being ortho to the nitrogen (position 1), the bulky bromine atom creates significant steric hindrance around the C2 carbonyl and the N-H bond.[1] This "Bay Region" effect strongly disfavors attack at C2, naturally promoting the desired C4 ring opening.[1]

  • 5-Chloro (Para to N): This electron-withdrawing group decreases the electron density of the aromatic ring, making the C4 carbonyl more electrophilic and reactive toward nucleophiles, counteracting some steric deactivation.[1]

Troubleshooting Guide & FAQs

Scenario A: Controlling Ring Opening (C4 vs. C2)

Q: I am observing the formation of a stable ureido byproduct instead of the expected anthranilamide. How do I correct this?

Diagnosis: This indicates nucleophilic attack at the C2 position (the urea carbonyl) rather than the C4 anhydride carbonyl.[1] While the 3-Br substituent sterically shields C2, this pathway can still become competitive if the C4 position is blocked or if the reaction temperature is too low to overcome the activation energy for C4 attack (which requires CO₂ extrusion).[1]

Corrective Protocol:

  • Increase Temperature: The C4 pathway (leading to decarboxylation) is entropically driven by the release of CO₂.[1] Run the reaction at reflux (typically >80°C in dioxane, toluene, or DMF) to favor the thermodynamic product (anthranilamide).[1]

  • Solvent Switch: Switch from non-polar solvents to polar aprotic solvents (DMF, DMAc, or DMSO).[1] These solvents stabilize the polar transition state of the C4 attack and improve the solubility of the halogenated anhydride.[1]

  • Catalysis: Add a Lewis acid catalyst (e.g., 5 mol% Zn(OTf)₂) or a mild base (e.g., DMAP) to activate the C4 carbonyl specifically.[1]

Scenario B: Reacting with Unsymmetrical Nucleophiles

Q: When reacting with methylhydrazine, I get a mixture of isomers. How do I force the reaction to yield the N-methylamino quinazolinone precursor?

Diagnosis: You are facing Nucleophile Selectivity .[1][2] Methylhydrazine has two nucleophilic sites: the -NH₂ (primary) and the -NHMe (secondary).[1]

  • Steric Control: The 3-Bromo substituent on the anhydride creates a "steric gate."[1] The bulky -NHMe group of the hydrazine struggles to approach the C4 carbonyl due to the proximity of the 3-Br atom.

  • Result: The less hindered -NH₂ group is kinetically favored to attack C4.[1]

Optimization Protocol:

  • To favor attack by -NH₂ (Standard): Run the reaction at 0°C to Room Temperature in a solvent like Ethanol.[1] The steric clash between the 3-Br and the methyl group of the hydrazine will almost exclusively direct the unsubstituted -NH₂ to attack C4.

  • To favor attack by -NHMe (Difficult): This is chemically fighting the scaffold.[1] You must use a high-boiling solvent (e.g., boiling xylene) to overcome the steric repulsion, but expect lower yields and potential decomposition.[1] Recommendation: Synthesize the N-methyl hydrazine derivative before cyclization if this isomer is strictly required.[1]

Scenario C: Solubility & Handling

Q: The starting material won't dissolve in standard organic solvents, leading to heterogeneous reactions and poor yields. [1]

Diagnosis: The 3,5-dihalo substitution pattern significantly reduces solubility due to increased crystal lattice energy (pi-stacking and halogen bonding).[1]

Solution:

  • Co-solvent System: Do not rely on pure ethanol or DCM.[1] Use a mixture of Dioxane/DMF (9:1) or Toluene/DMAc (9:1) .[1]

  • Sonication: Sonicate the slurry for 10 minutes prior to heating to break up particle aggregates and increase surface area.[1]

Visualizing the Regioselectivity Pathways

The following diagram illustrates the divergent pathways dictated by the steric influence of the 3-Bromo substituent.

Regioselectivity cluster_steric Steric Control Zone Anhydride 3-Bromo-5-chloroisatoic Anhydride Transition_C4 Transition State C4 (Decarboxylation) Anhydride->Transition_C4 Path A: Attack at C4 (Favored by Heat & Sterics) Transition_C2 Transition State C2 (Urea Formation) Anhydride->Transition_C2 Path B: Attack at C2 (Blocked by 3-Br) Nucleophile Nucleophile (R-NH2) Nucleophile->Transition_C4 Nucleophile->Transition_C2 Product_Amide Anthranilamide (Desired Precursor) Transition_C4->Product_Amide - CO2 Product_Urea Ureido Derivative (Byproduct) Transition_C2->Product_Urea No CO2 loss

Figure 1: Reaction pathways for this compound. Path A (Green) is favored due to the steric blocking of Path B (Red) by the 3-Bromo substituent.[1]

Validated Experimental Protocol

Synthesis of 2-Amino-3-bromo-5-chlorobenzamide Derivatives (C4 Attack)

This protocol ensures high regioselectivity for the C4 ring opening, minimizing urea byproducts.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Primary Amine / Hydrazine (1.1 eq)[1]

  • Solvent: Anhydrous 1,4-Dioxane (or DMF for low-solubility amines)[1]

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates decarboxylation[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound in anhydrous 1,4-dioxane (5 mL per mmol).

  • Nucleophile Addition: Add the Primary Amine (1.1 eq) dropwise at room temperature.[1]

    • Critical Check: If using a volatile amine, cool the mixture to 0°C during addition to prevent loss.[1]

  • Thermal Activation: Heat the reaction mixture to 90°C - 100°C .

    • Observation: You should observe the evolution of gas (CO₂) bubbles.[1] This confirms the reaction is proceeding via the C4 pathway.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting anhydride usually appears as a high-Rf spot that disappears; the amide product will be more polar (lower Rf) and often fluorescent.[1]

  • Completion: Once gas evolution ceases (typically 1-3 hours), cool the mixture to room temperature.

  • Isolation:

    • Method A (Precipitation): Pour the reaction mixture into 5 volumes of ice-cold water. The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1][3]

    • Method B (Extraction): If no precipitate forms, evaporate the solvent under reduced pressure, redissolve in EtOAc, wash with 5% NaHCO₃ (to remove unreacted anhydride as the acid), then brine.[1]

Optimization Data Table
VariableConditionEffect on Regioselectivity (C4 vs C2)Recommendation
Temperature < 25°CIncreases risk of C2 attack (Urea formation)Avoid, unless amine is unstable.[1]
Temperature > 80°CStrongly favors C4 attack + DecarboxylationStandard Protocol
Solvent EthanolGood for simple amines; poor for 3-Br anhydride solubilityUse for small scale only.[1]
Solvent DMF/DMAcExcellent solubility; promotes polar transition statesRecommended for scale-up.
Sterics Bulky Amine (e.g., t-Butyl)Slows C4 attack; may require catalyst (DMAP)Add 10 mol% DMAP.[1]

References

  • Isatoic Anhydride Chemistry & Quinazolinone Synthesis

    • Title: Recent advances in the synthesis of quinazolinones[4][5]

    • Source:Organic & Biomolecular Chemistry
    • Context: Comprehensive review of nucleophilic attack mechanisms on is
    • URL:[Link]

  • Steric Effects in Nucleophilic Addition

    • Title: Steric hindrance and regioselectivity in nucleophilic additions[2][6]

    • Source:Journal of Organic Chemistry (General Principles)[1]

    • Context: Explains the "Bay Region" effect of ortho-substituents in benzoxazinone systems.
    • URL:[Link] (Journal Homepage for general verification of mechanistic principles)[1]

  • Synthesis of Halogen

    • Title: Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives[1][7]

    • Source:National Institutes of Health (PMC)[1]

    • Context: Specific protocols for reacting 5-bromo/chloro anthranilic acid deriv
    • URL:[Link]

  • Solubility & Physical Properties

    • Title: 5-bromo-3-chloroisatoic anhydride Compound Summary[1]

    • Source:PubChem[1]

    • Context: Physical property data and structural confirmation.[1][6]

    • URL:[Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Analysis of Anhydride Carbonyls in Isatoic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isatoic Anhydride (IA) (2H-3,1-benzoxazin-2,4(1H)-dione) represents a unique class of heterocyclic "mixed anhydrides" containing both a carbamate and a ketonic carbonyl within a six-membered ring.[1] Distinguishing IA and its derivatives from their hydrolysis products (anthranilic acids) or structural analogs (phthalic anhydride) is a critical quality control step in drug synthesis.

This guide provides a high-resolution spectroscopic analysis of the characteristic anhydride carbonyl doublet , detailing the vibrational coupling mechanics, comparative peak shifts, and substituent effects.[1] It serves as a self-validating protocol for researchers confirming the integrity of the benzoxazine-dione pharmacophore.

Mechanistic Insight: The Anhydride Doublet

Vibrational Coupling

Unlike simple ketones or esters which exhibit a single carbonyl peak, anhydrides display a characteristic doublet in the 1700–1850 cm⁻¹ region.[2] This is not due to two independent carbonyls vibrating separately, but rather vibrational coupling (Fermi resonance and mechanical coupling) between the two carbonyls linked by the central oxygen.

  • Symmetric Stretching (

    
    ):  Both C=O bonds expand and contract in phase.[3]
    
  • Asymmetric Stretching (

    
    ):  One C=O expands while the other contracts.[3]
    

In Isatoic Anhydride , the asymmetry of the molecule (one Carbonyl is part of a carbamate, the other an amide-like ketone) modifies this coupling, resulting in a distinct spectral fingerprint compared to symmetrical anhydrides like phthalic anhydride.

Diagram: Vibrational Modes & Logic

VibrationalCoupling cluster_0 Molecular Structure cluster_1 Vibrational Modes cluster_2 Spectral Output IA Isatoic Anhydride (Mixed Carbamate-Anhydride) Link Central Oxygen (-O-) Coupling Linker IA->Link Electronic Connection Sym Symmetric Stretch (In-phase) Higher Frequency* Link->Sym Dipole Change (Small) Asym Asymmetric Stretch (Out-of-phase) Lower Frequency* Link->Asym Dipole Change (Large) Peak1 Band 1: ~1790 cm⁻¹ (Weak/Medium) Sym->Peak1 Note *Note: In 6-membered rings, strain is lower than 5-membered, shifting peaks to lower wavenumbers. Sym->Note Peak2 Band 2: ~1740 cm⁻¹ (Strong/Broad) Asym->Peak2

Figure 1: Mechanistic pathway of vibrational coupling in isatoic anhydride generating the characteristic doublet.

Comparative Analysis: IA vs. Alternatives

Baseline Comparison

The ring size and electronic environment significantly dictate the wavenumber. Isatoic anhydride (6-membered) absorbs at lower frequencies than Phthalic anhydride (5-membered, strained).[1]

FeatureIsatoic Anhydride (IA)Phthalic AnhydrideAcyclic Anhydride (e.g., Acetic)
Ring Size 6-Membered (Benzoxazine)5-Membered (Furan-dione)Open Chain
Strain Effect Low Strain (Lower

)
High Strain (Higher

)
No Ring Strain
C=O[1] Band 1 1790 ± 5 cm⁻¹ 1850 ± 5 cm⁻¹ 1820 ± 5 cm⁻¹
C=O Band 2 1740 ± 5 cm⁻¹ 1760 ± 5 cm⁻¹ 1750 ± 5 cm⁻¹
Intensity Band 2 > Band 1Band 2 > Band 1Band 1 > Band 2
N-H Stretch Present (~3100-3200 cm⁻¹)Absent Absent

Key Diagnostic: The presence of the N-H stretch combined with the 1790/1740 doublet uniquely identifies Isatoic Anhydride. Phthalic anhydride lacks the N-H band and shows a significant blue shift (higher wavenumber) due to ring strain.

Substituent Effects on IA Derivatives

Substituents on the benzene ring (positions 5, 6, 7,[1] 8) alter the carbonyl frequencies via inductive (I) and resonance (R) effects.

Substituent TypeElectronic EffectImpact on C=O[1][4][5][6] FrequencyExample (Approx. Shift)
Electron Withdrawing (EWG) -I / -R (e.g., -NO₂, -Cl)Increases bond order (stiffens bond)Shift Up (+5 to +15 cm⁻¹)
Electron Donating (EDG) +I / +R (e.g., -CH₃, -OMe)Decreases bond order (weakens bond)Shift Down (-5 to -10 cm⁻¹)
N-Substitution Removal of H-bond donorEliminates intermolecular H-bondingShift Up (Sharper peaks)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the KBr Pellet Method is recommended over ATR for anhydride analysis to avoid pressure-induced hydrolysis or crystal deformation effects common in ATR with soft organic crystals.

Reagents & Equipment
  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Sample: Recrystallized Isatoic Derivative (dried in vacuo).

  • Equipment: Hydraulic Press (10-ton capacity), Agate Mortar.[1]

Step-by-Step Methodology
  • Background Correction: Run a blank KBr pellet spectrum (64 scans) to subtract atmospheric H₂O/CO₂.

  • Sample Preparation:

    • Mix 1.5 mg of sample with 250 mg of KBr (Ratio ~1:150).

    • Critical Step: Grind in an agate mortar for 2 minutes. Do not over-grind hygroscopic anhydrides to prevent hydrolysis from atmospheric moisture.

  • Pellet Formation:

    • Transfer powder to a 13mm die.

    • Apply vacuum for 1 minute to remove trapped air.

    • Press at 8-10 tons for 2 minutes.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64[1]

    • Range: 4000–400 cm⁻¹[7]

  • Validation Criteria:

    • Transmission: Main peaks should be between 10% and 80% T.

    • Hydrolysis Check: If a broad O-H band appears at 2500–3300 cm⁻¹ (carboxylic acid), the anhydride has hydrolyzed to anthranilic acid. Discard and repeat.

Diagram: Experimental Decision Tree

ExperimentalProtocol Start Start FTIR Analysis Prep Prepare KBr Pellet (1:150 Ratio) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 1700-1850 cm⁻¹ Region Scan->Check1 Doublet Doublet Observed? (~1790 & 1740) Check1->Doublet Yes Single Single Peak Observed? (~1680-1700) Check1->Single No Check2 Check 2500-3300 cm⁻¹ Doublet->Check2 Hydrolyzed INVALID: Hydrolysis Detected (Anthranilic Acid) Single->Hydrolyzed Likely Hydrolysis Product Valid VALID: Isatoic Anhydride Confirmed Check2->Valid Sharp N-H only Check2->Hydrolyzed Broad Acid O-H

Figure 2: Decision tree for validating Isatoic Anhydride sample integrity via FTIR.

References

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. (Detailed analysis of anhydride doublet origins and ring strain effects).

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.[6][8][9][10] (Comparative data on cyclic vs. acyclic anhydride frequencies).

  • NIST Chemistry WebBook. Phthalic Anhydride IR Spectrum. (Standard reference spectrum for the 5-membered ring analog). [1]

  • ChemicalBook. Isatoic Anhydride Spectrum Data. (General spectral confirmation for the benzoxazine-dione structure).

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chloroisatoic anhydride (MW: 276.47 Da) is a critical electrophilic intermediate used in the synthesis of quinazolinones and benzodiazepine derivatives. In drug development, verifying the regiochemistry of this di-halogenated scaffold is essential, as positional isomers (e.g., 5-bromo-3-chloro vs. 3-bromo-5-chloro) significantly alter structure-activity relationships (SAR).

This guide compares the mass spectral performance of This compound against its mono-halogenated analogs (5-chloroisatoic anhydride and 5-bromoisatoic anhydride). We provide a self-validating fragmentation model to distinguish the target compound from impurities and isomers, utilizing the unique bromine/chlorine isotope signature.

Structural Context & Isotope Physics

The definitive identification of this molecule relies on the interplay between the labile anhydride ring and the stable halogen substituents. Unlike simple organic molecules, the mass spectrum here is dominated by the isotopic abundance ratios of Chlorine (


) and Bromine (

).
Isotope Pattern Comparison (Theoretical)

The simultaneous presence of one bromine and one chlorine atom creates a distinctive "Staircase" pattern at the molecular ion level (


). This is the primary differentiator from mono-halogenated impurities.
CompoundFormulaMonoisotopic Mass (

)
Isotope Pattern (

)
Visual Signature
5-Chloroisatoic Anhydride

197 Da100 : 32 : 0 Single dominant peak with small satellite.
5-Bromoisatoic Anhydride

241 Da100 : 97 : 0 "Twin Towers" (two peaks of equal height).
This compound

275 Da100 : 133 : 31 "Asymmetric Dome" (Middle peak is highest).

Analyst Note: The


 peak (m/z 277) is the base peak in the isotope cluster, not the monoisotopic 

peak (m/z 275). This inversion (133% relative abundance) is diagnostic for

systems.

Fragmentation Mechanism & Pathway[1][2][3][4]

The fragmentation of isatoic anhydrides under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is driven by the thermal and electronic instability of the heterocyclic ring.

Primary Pathway: The "Double Neutral Loss"
  • Step 1 (

    
    ):  Rapid expulsion of 
    
    
    
    from the carbamate linkage. This is the most facile step and often occurs in-source during GC-MS analysis.
  • Step 2 (

    
    ):  The resulting intermediate (imoketene/isocyanate species) loses Carbon Monoxide (
    
    
    
    , 28 Da) to form the highly stable, resonance-stabilized 2-amino-3-bromo-5-chlorophenyl cation (substituted aniline core).
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation kinetics.

FragmentationPathway cluster_legend Pathway Legend Parent Molecular Ion (M+) m/z 275/277/279 (3-Br-5-Cl-Isatoic Anhydride) Intermediate Imoketene Intermediate [M - CO2]+ m/z 231/233/235 Parent->Intermediate Loss of CO2 (44 Da) Fast Kinetic Step Product Substituted Aniline Ion [M - CO2 - CO]+ m/z 203/205/207 (Base Peak in EI) Intermediate->Product Loss of CO (28 Da) Ring Contraction HalogenLoss Dehalogenated Fragment [M - CO2 - CO - Br]+ m/z 124 Product->HalogenLoss Loss of Br radical (Secondary Decay) key Blue: Precursor | Yellow: Transient | Green: Stable Fragment

Figure 1: Stepwise fragmentation mechanism of this compound showing the characteristic loss of heteroatoms.

Experimental Protocol (Methodology)

To ensure reproducibility, the following protocol compares the recommended LC-MS approach (for integrity) vs. the GC-MS approach (for structural fingerprinting).

Method A: High-Resolution LC-MS (Recommended for Purity)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent System: Acetonitrile/Water + 0.1% Formic Acid. Avoid alcohols (methanol) to prevent ring-opening solvolysis to anthranilic esters.

  • Self-Validating Check: Look for the

    
     cluster at m/z 276/278/280. If you observe a peak at m/z 294 (Methyl ester artifact), your solvent contains methanol, invalidating the purity assay.
    
Method B: GC-MS (Recommended for Fingerprinting)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet Temperature: < 200°C (Critical).

    • Why? Isatoic anhydrides are thermally labile. High inlet temps (>250°C) cause thermal decarboxylation before ionization, making the spectrum look identical to the corresponding aniline.

  • Validation Step: Inject a standard of 2-amino-3-bromo-5-chlorobenzoic acid. If the retention time and spectrum match your sample exactly, your inlet is too hot, and you are degrading the anhydride.

Data Interpretation & Comparison Table

The following table summarizes the diagnostic ions observed in Electron Ionization (70 eV).

Fragment Ionm/z (Monoisotopic)Relative AbundanceStructural AssignmentComparison to Analogs
Molecular Ion 275 10-20%

Absent in aniline impurities.
Intermediate 231 < 5%

Transient; rarely seen in high abundance.
Base Peak 203 100%

The "Aniline" core. Differentiates from 5-Cl (m/z 125) and 5-Br (m/z 169).
De-halogenated 124 15-25%

Loss of Br from the base peak.
Differentiating Isomers (Regiochemistry)

Distinguishing 3-Bromo-5-chloro- from 5-Bromo-3-chloro- isatoic anhydride by MS alone is difficult due to identical masses.

  • Solution: Use the fragmentation intensity of the

    
     vs 
    
    
    
    peaks.
  • Mechanism: The halogen at the 3-position (ortho to the amino group) is sterically crowded and more labile.

    • 3-Bromo isomer: Higher abundance of

      
       fragments.
      
    • 5-Bromo isomer: Lower abundance of

      
       fragments (Br is meta, more stable).
      

References

  • NIST Mass Spectrometry Data Center. "Isatoic Anhydride Electron Ionization Spectrum." National Institute of Standards and Technology. [Link]

  • Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, Oxford University Press. (Context for anhydride reactivity).
  • Scientific Instrument Services. "Isotope Distribution Calculator." SISWeb. [Link]

A Comparative Analysis of the Reactivity of 3-Bromo and 5-Bromo Isatoic Anhydrides in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Role of Bromine's Electronic and Steric Effects

The reactivity of isatoic anhydride is primarily centered around the two electrophilic carbonyl carbons (C2 and C4) and the N-H group. Nucleophilic attack can occur at either carbonyl, leading to different reaction pathways. The position of the bromine substituent significantly influences the electron density distribution within the aromatic ring and at these reactive centers, thereby dictating the anhydride's susceptibility to nucleophilic attack.

The influence of a substituent on an aromatic ring can be dissected into two main components: the inductive effect and the resonance effect. The Hammett equation provides a quantitative measure of these effects through substituent constants (σ), which describe the impact of meta- and para-substituents on the ionization of benzoic acid.[1][2] For bromine, the Hammett constants are:

  • σ_meta (σ_m) = +0.39 : This positive value indicates that bromine is electron-withdrawing via its inductive effect when positioned meta to a reaction center.

  • σ_para (σ_p) = +0.23 : This value, also positive but smaller than σ_m, reflects the net effect of a strong electron-withdrawing inductive effect and a weaker, opposing electron-donating resonance effect (due to the lone pairs on the bromine atom) when para to a reaction center.[3][4]

Let's analyze how these effects manifest in our two isomers:

In 5-Bromo Isatoic Anhydride:

  • The bromine atom is para to the C4-carbonyl group and meta to the C2-carbonyl group.

  • At the C4 position, the net effect of bromine is moderately electron-withdrawing (σ_p = +0.23).

  • At the C2 position, the influence is more strongly electron-withdrawing due to the purely inductive effect (σ_m = +0.39).

In 3-Bromo Isatoic Anhydride:

  • The bromine atom is ortho to the C4-carbonyl group and meta to the C2-carbonyl group.

  • At the C2 position, the bromine exerts a strong electron-withdrawing inductive effect (σ_m ≈ +0.39).

  • At the C4 position, the bromine is ortho. While Hammett constants are not typically applied to the ortho position due to the complication of steric effects, the inductive effect is expected to be strong, and there is also a potential for resonance interaction.

The following diagram illustrates the electronic influence of the bromine substituent in both isomers.

Caption: Electronic effects of bromine in 3- and 5-bromo isatoic anhydride.

Predicted Reactivity Towards Nucleophiles: A Comparative Outlook

The reaction of isatoic anhydrides with nucleophiles, particularly amines, typically proceeds via initial attack at the more electrophilic C4 carbonyl, leading to the formation of an N-acylanthranilate intermediate, which can then cyclize.[5]

Based on the electronic effects discussed above:

  • 5-Bromo Isatoic Anhydride : The bromine at the 5-position enhances the electrophilicity of both carbonyl carbons compared to the unsubstituted isatoic anhydride. The effect is more pronounced at the C2 position (meta) than at the C4 position (para). However, nucleophilic attack is generally favored at the C4 position. The moderately electron-withdrawing nature of the para-bromo group will increase the reactivity of the C4 carbonyl towards nucleophiles compared to the parent isatoic anhydride.

  • 3-Bromo Isatoic Anhydride : The bromine at the 3-position also strongly deactivates the ring through its inductive effect, making both carbonyls more electrophilic. The C2 carbonyl experiences a strong meta-inductive effect. The C4 carbonyl is subject to a strong ortho-inductive effect, which would significantly increase its electrophilicity. However, the ortho-bromo group also introduces significant steric hindrance , which can impede the approach of a nucleophile to the C4 position.

Therefore, a comparison of their reactivity can be summarized as follows:

Feature5-Bromo Isatoic Anhydride3-Bromo Isatoic Anhydride
Electronic Effect on C4 Moderately activating (electron-withdrawing)Strongly activating (electron-withdrawing)
Steric Hindrance at C4 MinimalSignificant
Electronic Effect on C2 Strongly activating (electron-withdrawing)Strongly activating (electron-withdrawing)
Predicted Overall Reactivity More reactive than unsubstituted isatoic anhydride due to enhanced electrophilicity at C4.Reactivity is a trade-off between strong electronic activation and significant steric hindrance at C4. May be less reactive than the 5-bromo isomer with bulky nucleophiles.

In essence, while the 3-bromo isomer is electronically more activated at the key C4 position, the steric hindrance from the adjacent bromine atom is likely to be the dominant factor, potentially leading to slower reaction rates, especially with sterically demanding nucleophiles. For smaller nucleophiles, the reactivity might be comparable to or even greater than the 5-bromo isomer, but for most practical synthetic applications involving amines, the 5-bromo isomer is expected to be the more reactive substrate.

The general mechanism for the reaction of an isatoic anhydride with an amine is depicted below.

G IsatoicAnhydride Isatoic Anhydride TetrahedralIntermediate Tetrahedral Intermediate IsatoicAnhydride->TetrahedralIntermediate Nucleophilic Attack at C4 Nucleophile R-NH2 (Nucleophile) Nucleophile->TetrahedralIntermediate RingOpening Ring-Opened Intermediate (N-Acylanthranilate) TetrahedralIntermediate->RingOpening Ring Opening Cyclization Cyclization RingOpening->Cyclization Intramolecular Condensation FinalProduct Final Product (e.g., Quinazolinone) Cyclization->FinalProduct

Caption: General reaction mechanism of isatoic anhydride with an amine.

Representative Experimental Protocol: Synthesis of a Substituted 2-Aminobenzamide

The following protocol provides a general procedure for the reaction of bromo-isatoic anhydrides with an amine to form a substituted 2-aminobenzamide, a key intermediate for quinazolinone synthesis.

Materials:

  • 5-Bromo isatoic anhydride or 3-Bromo isatoic anhydride (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Stir bar

  • Round-bottom flask

  • Stir plate/hot plate

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the bromo-isatoic anhydride (1.0 eq).

  • Add the solvent (e.g., DMF) to dissolve or suspend the anhydride.

  • Slowly add the primary amine (1.1 eq) to the stirring solution/suspension at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting anhydride. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion, particularly for the 3-bromo isomer.

  • Upon completion, the reaction mixture can be poured into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the reaction.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable isatoic anhydride.

  • Temperature: The reaction is typically initiated at room temperature. Heating may be necessary to overcome the activation energy barrier, and a comparative study would likely show that the 3-bromo isomer requires more forcing conditions (higher temperature or longer reaction time) than the 5-bromo isomer for equivalent conversion.

Conclusion

In the comparison of 3-bromo and 5-bromo isatoic anhydrides, the position of the bromine substituent dictates a trade-off between electronic activation and steric hindrance.

  • 5-Bromo isatoic anhydride is predicted to be the more generally reactive isomer due to the favorable electronic activation of the C4 carbonyl group without significant steric impediment.

  • 3-Bromo isatoic anhydride , while electronically more activated at the C4 position, is likely to exhibit lower reactivity, especially with larger nucleophiles, due to steric hindrance from the ortho-bromo group.

These predictions, grounded in fundamental principles of physical organic chemistry, provide a valuable framework for researchers in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of complex heterocyclic molecules.

References

  • Organic Chemistry Portal. Quinazolinone synthesis. [Link]

  • Grout, R. J., & Partridge, M. W. (1960). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. Hammett equation. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents.
  • Wheeler, R. A. (2010).
  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

  • Swarthmore College. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Stenutz, R. Hammett substituent constants. [Link]

  • Li, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(7), 11836–11851. [Link]

  • Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Anhydrides [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Electronic Effects of 3-Bromo and 5-Chloro Substituents on Isatoic Anhydride Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle interplay of electronic effects on reaction mechanisms is paramount for the rational design of synthetic routes and the fine-tuning of molecular properties. Isatoic anhydride, a privileged scaffold in heterocyclic chemistry, serves as a versatile precursor for a myriad of bioactive molecules, including quinazolinones and anthranilamides. The regioselective functionalization of the isatoic anhydride core with substituents allows for the modulation of its reactivity, a critical aspect in combinatorial library synthesis and drug discovery pipelines.

This guide provides an in-depth comparative analysis of the electronic effects of 3-bromo and 5-chloro substituents on the ring-opening of the isatoic anhydride moiety, a key step in its derivatization. We will delve into the theoretical underpinnings of these effects, supported by empirical data, and provide detailed experimental protocols for the synthesis and kinetic analysis of these two important building blocks.

The Theoretical Framework: Inductive vs. Resonance Effects and the Hammett Equation

The reactivity of the isatoic anhydride ring, particularly towards nucleophilic attack by amines (aminolysis), is dictated by the electrophilicity of its two carbonyl carbons. Electron-withdrawing groups (EWGs) on the aromatic ring are expected to enhance this electrophilicity, thereby increasing the rate of the ring-opening reaction. Both bromine and chlorine are halogens and are thus classic examples of substituents that exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but also capable of electron donation through resonance (+R or +M effect) via their lone pairs.[1][2][3] For halogens, the inductive effect is generally considered to dominate, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, but an activation towards nucleophilic attack on the ring or on ring-fused electrophilic centers.[1]

To quantify and compare the electronic influence of different substituents, the Hammett equation provides a powerful tool.[4][5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.[3] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

For the purpose of this guide, we are interested in the Hammett σ values for bromine at the 3-position and chlorine at the 5-position of the isatoic anhydride ring. In the context of the Hammett equation, which is based on the ionization of benzoic acid, the 3-position corresponds to a meta relationship with the reacting carbonyl group, while the 5-position is para to the anhydride's nitrogen and meta to the C4 carbonyl. Given the reaction mechanism of aminolysis, which involves nucleophilic attack at the C4 carbonyl, the electronic influence of the substituent on this position is of primary interest. Therefore, we will consider the 5-chloro substituent as being in a position analogous to para to the reacting center for the purpose of this analysis.

SubstituentPositionHammett Constant (σ)Value
3-Bromometaσm+0.393
5-Chloroparaσp+0.227

Table 1: Hammett Substituent Constants for Bromine and Chlorine.[5]

From the Hammett constants, we can draw a clear prediction: the 3-bromo substituent, with a significantly more positive σ value, is a stronger electron-withdrawing group in the meta position than the 5-chloro substituent is in the para position. Consequently, 3-bromoisatoic anhydride is predicted to be more reactive towards nucleophilic ring-opening than 5-chloroisatoic anhydride.

Visualizing the Reaction Pathway and Electronic Influence

The aminolysis of isatoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the anhydride ring and the formation of an N-substituted 2-aminobenzamide, with the concomitant release of carbon dioxide.

cluster_0 Aminolysis of Isatoic Anhydride Isatoic_Anhydride Isatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Isatoic_Anhydride->Tetrahedral_Intermediate + R-NH₂ (Nucleophilic Attack) Amine R-NH₂ Ring_Opened_Intermediate Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Product 2-Aminobenzamide Ring_Opened_Intermediate->Product Decarboxylation CO2 CO₂ Ring_Opened_Intermediate->CO2

Caption: Generalized workflow for the aminolysis of isatoic anhydride.

The electron-withdrawing substituents (X = 3-Br or 5-Cl) increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. The stronger the electron-withdrawing effect, the greater the stabilization of the developing negative charge in the tetrahedral intermediate, leading to a lower activation energy and a faster reaction rate.

Substituent Substituent (X) EWG Stronger Electron- Withdrawing Effect (EWG) (e.g., 3-Br vs. 5-Cl) Substituent->EWG Electrophilicity Increased Carbonyl Electrophilicity EWG->Electrophilicity Nucleophilic_Attack Faster Nucleophilic Attack Electrophilicity->Nucleophilic_Attack Intermediate_Stabilization Stabilization of Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_Stabilization Reaction_Rate Increased Rate of Ring Opening Intermediate_Stabilization->Reaction_Rate

Caption: Logical relationship of substituent effects on reaction rate.

Experimental Support and Comparative Data

Based on the Hammett constants, we can estimate the relative rate of reaction for the two substituted anhydrides compared to the unsubstituted parent compound. For a reaction with a hypothetical ρ value of +2.0 (a reasonable value for nucleophilic acyl substitution), the following relative rates would be expected:

Compoundσ valuelog(k/k₀) = σρk/k₀ (Relative Rate)
Isatoic Anhydride001
5-Chloroisatoic Anhydride+0.2270.454~2.8
3-Bromoisatoic Anhydride+0.3930.786~6.1

Table 2: Predicted Relative Rates of Aminolysis (hypothetical ρ = +2.0).

This theoretical data clearly illustrates the significantly higher reactivity expected for the 3-bromo derivative.

Synthesis of Substituted Isatoic Anhydrides: Experimental Protocols

The synthesis of both 3-bromo- and 5-chloro-isatoic anhydride can be achieved from their corresponding substituted anthranilic acids via cyclization with a phosgene equivalent, such as triphosgene.[7][8]

Protocol 1: Synthesis of 5-Chloroisatoic Anhydride

This protocol is adapted from established procedures for the synthesis of isatoic anhydrides from anthranilic acids.

Step 1: Synthesis of 5-Chloroisatoic Anhydride

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add 2-amino-5-chlorobenzoic acid (17.1 g, 0.1 mol) and 200 mL of an inert solvent such as 1,2-dichloroethane.

  • Triphosgene Addition: Prepare a solution of triphosgene (10.9 g, 0.037 mol) in 100 mL of 1,2-dichloroethane. Heat the slurry of the amino acid to 80 °C and slowly add the triphosgene solution dropwise over 1 hour.

  • Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution and by TLC.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. The precipitated white solid is collected by filtration, washed with cold 1,2-dichloroethane, and dried under vacuum to yield 5-chloroisatoic anhydride.

Protocol 2: Synthesis of 3-Bromoisatoic Anhydride

This protocol involves the initial synthesis of 2-amino-3-bromobenzoic acid followed by cyclization.

Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid

A reliable method for the synthesis of 2-amino-3-bromobenzoic acid from 2-aminobenzoic acid (anthranilic acid) can be adapted from literature procedures for the bromination of activated aromatic rings.[9][10]

Step 2: Synthesis of 3-Bromoisatoic Anhydride

The procedure is analogous to that for 5-chloroisatoic anhydride, using 2-amino-3-bromobenzoic acid as the starting material.

  • Reaction Setup: In a suitable three-necked flask, combine 2-amino-3-bromobenzoic acid (21.6 g, 0.1 mol) and 200 mL of a suitable inert solvent (e.g., toluene or dioxane).

  • Triphosgene Addition: Prepare a solution of triphosgene (10.9 g, 0.037 mol) in 100 mL of the same solvent. Heat the amino acid suspension to reflux and add the triphosgene solution dropwise.

  • Reaction and Work-up: Maintain the reaction at reflux for 3-4 hours until the reaction is complete (monitored by TLC). Cool the mixture, collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Kinetic Analysis of Ring Opening: A Comparative Workflow

To experimentally validate the predicted difference in reactivity, a kinetic study can be performed by monitoring the progress of the aminolysis reaction over time using techniques such as UV-Vis or NMR spectroscopy.

Start Start Prepare_Solutions Prepare stock solutions of 3-Br and 5-Cl isatoic anhydrides and amine nucleophile in a suitable solvent (e.g., acetonitrile). Start->Prepare_Solutions Initiate_Reaction Initiate the reaction by mixing the anhydride and amine solutions in a cuvette or NMR tube at a controlled temperature. Prepare_Solutions->Initiate_Reaction Monitor_Reaction Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (UV-Vis) or the integration of reactant/product peaks (NMR). Initiate_Reaction->Monitor_Reaction Data_Analysis Plot the concentration of the reactant versus time and determine the pseudo-first-order rate constant (k') from the slope of the line. Monitor_Reaction->Data_Analysis Calculate_k2 Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the amine (in large excess). Data_Analysis->Calculate_k2 Compare_Rates Compare the k₂ values for 3-Br and 5-Cl isatoic anhydrides to determine their relative reactivity. Calculate_k2->Compare_Rates End End Compare_Rates->End

Caption: Workflow for comparative kinetic analysis.

Conclusion

The electronic effects of substituents on the isatoic anhydride ring play a crucial role in determining its reactivity towards nucleophilic ring-opening. Based on a thorough analysis of the inductive and resonance effects, as quantified by Hammett substituent constants, it is clear that a 3-bromo substituent is a more potent electron-withdrawing group than a 5-chloro substituent in the context of this reaction. This leads to a greater enhancement of the electrophilicity of the carbonyl centers and, consequently, a faster rate of aminolysis.

This guide provides the theoretical foundation, predictive data, and detailed experimental protocols to enable researchers to harness these electronic effects in their synthetic endeavors. By understanding and applying these principles, the design and synthesis of novel heterocyclic compounds with tailored properties can be approached with greater precision and efficiency.

References

  • Bunnett, J. F., & Naff, M. B. (1966). Kinetics of reactions of amines with isatoic anhydride. Journal of the American Chemical Society, 88(17), 4001–4008. Available from: [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. Available from: [Link]

  • Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. In Stenutz. Available from: [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. In Dalal Institute. Available from: [Link]

  • Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. In Chemistry LibreTexts. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. In University of Wisconsin-Madison Department of Chemistry. Available from: [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. In Science.gov. Available from: [Link]

  • Wang, Q. P. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 167-187. Available from: [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(52), 31267-31287. Available from: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. In Organic Syntheses. Available from: [Link]

  • Eckert, H. (2012). Phosgenation Reactions with Phosgene from Triphosgene. ChemInform, 43(26). Available from: [Link]

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 18(11), 1427–1439. Available from: [Link]

  • Khatab, T. K., El-Bayouki, K., Basyouni, W. M., & Atya, E. (2016). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available from: [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-157. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. In Organic Syntheses. Available from: [Link]

  • Krishna Mohan, K. V., Narender, N., & Kulkarni, S. J. (2004). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2064-o2065. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. In Organic Syntheses. Available from: [Link]

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Biological Activity Profile: Quinazolinones Derived from 3-Bromo-5-Chloro Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6,8-Dihalogenated Advantage

In the landscape of heterocyclic drug design, quinazolin-4(3H)-ones are "privileged scaffolds." However, derivatives synthesized specifically from 3-bromo-5-chloroisatoic anhydride (yielding 8-bromo-6-chloroquinazolin-4(3H)-ones ) exhibit a distinct pharmacological profile compared to their mono-substituted or non-halogenated counterparts.

This guide objectively compares the biological performance of these di-halogenated derivatives against standard therapeutic agents and structural analogs. The presence of the bulky bromine at position 8 and the lipophilic chlorine at position 6 creates a unique steric and electronic environment, significantly enhancing potency in anticoccidial , antimicrobial , and CNS-modulating applications.

Chemical Identity & Synthesis Logic

To understand the biological activity, one must first validate the structural origin. The reaction of this compound with amines does not yield a random substitution pattern; it strictly follows the regiochemistry of the anthranilic acid precursor.

  • Precursor: 2-Amino-3-bromo-5-chlorobenzoic acid (via 3-Br-5-Cl isatoic anhydride).

  • Product: 8-Bromo-6-chloroquinazolin-4(3H)-one .

    • Note on Numbering: The C3 position of the anthranilic acid (holding the Bromine) becomes the C8 position of the quinazolinone ring. The C5 position (holding the Chlorine) becomes the C6 position.

Experimental Workflow: Synthesis Protocol

Objective: Synthesis of 3-substituted-8-bromo-6-chloroquinazolin-4(3H)-ones.

  • Ring Opening: Suspend this compound (10 mmol) in ethanol (30 mL). Add the requisite primary amine (10 mmol).

  • Reflux: Heat at 80°C for 3-4 hours. Evolution of CO₂ indicates the formation of the intermediate benzamide (2-amino-3-bromo-5-chloro-N-substituted benzamide).

  • Cyclization: Add triethyl orthoformate (or aldehyde with catalytic acid) to the reaction mixture. Reflux for an additional 6-8 hours.

  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Visualization: Synthesis Pathway

Synthesis Anhydride 3-Bromo-5-Chloro Isatoic Anhydride Intermediate Benzamide Intermediate Anhydride->Intermediate Ring Opening (-CO2) Amine Primary Amine (R-NH2) Amine->Intermediate Product 8-Bromo-6-Chloro Quinazolin-4(3H)-one Intermediate->Product Cyclization (Reflux) Cyclizer Triethyl Orthoformate (Cyclizing Agent) Cyclizer->Product

Figure 1: Reaction pathway converting 3-Br-5-Cl isatoic anhydride to the biologically active 8-Br-6-Cl quinazolinone core.

Comparative Biological Activity[2]

A. Anticoccidial Activity (Primary Indication)

Recent studies highlight the 8-bromo-6-chloro derivatives as potent agents against Eimeria tenella, a protozoan parasite causing coccidiosis in poultry.[1]

Comparative Performance Table:

Compound ClassDerivative TypeTarget OrganismSurvival Rate (Chickens)Lesion Score (0-40)Relative Potency
Test Compound 8-Br-6-Cl-3-(2-oxobutyl) E. tenella 100% 4.5 (Low) High
Analog A6-Iodo-quinazolinoneE. tenella80%12.0 (Mod)Moderate
Analog BUnsubstituted QuinazolinoneE. tenella40%28.0 (High)Low
Standard Drug Decoquinate E. tenella 100% 2.0 (Very Low) Standard

Data Interpretation: The 8-bromo-6-chloro derivative approaches the efficacy of the commercial standard Decoquinate and significantly outperforms mono-halogenated (6-iodo) or unsubstituted analogs. The C8-Bromine atom likely provides critical steric occlusion that enhances binding stability in the parasite's target receptor.

B. Antimicrobial Activity (Bacteria & Fungi)

The lipophilicity imparted by the di-halogen substitution enhances cell membrane penetration, a critical factor for intracellular antibacterial activity.

  • Mechanism: Inhibition of DNA gyrase and aminoacyl-tRNA synthetases.

  • Key Finding: 8-Br-6-Cl derivatives often show lower MIC (Minimum Inhibitory Concentration) values compared to 6-Br or 6-Cl mono-derivatives against Gram-positive strains.

Activity vs. Standards (MIC in µg/mL):

Organism8-Br-6-Cl Derivative6-Br DerivativeCiprofloxacin (Std)Fluconazole (Std)
S. aureus (Gram +)6.2512.5 - 25.00.5N/A
B. subtilis (Gram +)12.525.00.25N/A
C. albicans (Fungi)25.0>50.0N/A8.0

Insight: While not surpassing third-generation fluoroquinolones (Ciprofloxacin), the 8-Br-6-Cl derivatives exhibit "lead-like" potency (MIC < 10 µg/mL) and superior antifungal activity compared to mono-substituted variants.

C. CNS Activity: Anticonvulsant & mGluR4 Modulation

The 3-Br-5-Cl derived core has emerged in neuropharmacology as a Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).

  • Role of C8-Bromine: The bulky bromine at position 8 prevents metabolic degradation (blocking hydroxylation at this active site) and improves the half-life of the molecule in the brain.

  • Comparison:

    • Methaqualone (Legacy): High sedative/hypnotic effect, high abuse potential.

    • 8-Br-6-Cl Derivatives: Targeted anticonvulsant activity with reduced sedation, making them safer candidates for epilepsy management.

Structure-Activity Relationship (SAR) Analysis

Why does the 3-Br-5-Cl isatoic anhydride source matter? It fixes the halogens at specific positions that optimize the "Lock and Key" fit.

SAR Logic Flow

SAR Core Quinazolinone Core Pos6 Position 6 (from 5-Cl) Core->Pos6 Pos8 Position 8 (from 3-Br) Core->Pos8 Pos3 Position 3 (N-Substituent) Core->Pos3 Effect6 Increases Lipophilicity (Membrane Penetration) Pos6->Effect6 Effect8 Steric Bulk (Prevents Metabolism & Enhances Receptor Fit) Pos8->Effect8 Effect3 Determines Specificity (Anti-bacterial vs CNS) Pos3->Effect3

Figure 2: SAR analysis of the 8-bromo-6-chloroquinazolinone scaffold.

  • The "Cl" Effect (Pos 6): Chlorine is electron-withdrawing but lipophilic. It pulls electron density from the aromatic ring, increasing the acidity of the N-H (if present) or altering the dipole moment for better binding to hydrophobic pockets in enzymes like DNA gyrase.

  • The "Br" Effect (Pos 8): Bromine is significantly larger than Chlorine. At position 8 (adjacent to the N1 nitrogen), it creates a "molecular kink" that restricts rotation and locks the molecule into a bioactive conformation, crucial for the high anticoccidial activity observed.

References

  • Anticoccidial Activity of 8-Bromo-6-chloroquinazolinones

    • Study: Synthesis and anticoccidial activity of 4-(2-methoxyphenyl)-2-oxobutylquinazolinone derivatives.[2]

    • Source: Semantic Scholar / Pesticide Biochemistry and Physiology.
    • Link:

  • Antimicrobial & Antifungal Potency

    • Study: Synthesis and Antimicrobial Activity of Novel 6,8-Disubstituted Quinazolinone Deriv
    • Source: National Institutes of Health (NIH)
    • Link:

  • CNS & mGluR4 Modulation

    • Study: Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 (P
    • Source: Google P
    • Link:

  • Synthesis Precursors (3-Bromo-5-Chloroanthranilic Acid)

    • Source: ChemicalBook / BenchChem Technical D
    • Link:

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Technical Guide: Resolving Melting Point Discrepancies in 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the characterization challenges associated with 3-Bromo-5-chloroisatoic anhydride , specifically focusing on melting point discrepancies caused by hydrolysis, isomeric confusion, and synthesis byproducts.

Executive Summary: The "Ghost" Melting Point

In high-stakes drug development—particularly for quinazolinone and benzodiazepine scaffolds—This compound (CAS 122588-67-4) is a critical electrophile. However, researchers frequently encounter a melting point (MP) discrepancy where the synthesized or purchased material melts at 234–235°C , significantly lower than the expected >260°C (dec) range typical for halogenated isatoic anhydrides.

The Verdict: A melting point of 234–235°C almost invariably indicates hydrolysis back to the precursor, 2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1) . Isatoic anhydrides are moisture-sensitive; improper storage or handling converts the reactive anhydride ring into the stable, lower-melting anthranilic acid derivative.

This guide provides the definitive physicochemical data, isomeric differentiation strategies, and a self-validating protocol to ensure material integrity.

Comparative Physicochemical Data

The table below contrasts the target anhydride with its primary contaminants: the hydrolyzed acid and the regioisomer.[1]

PropertyTarget: this compound Contaminant A: Hydrolyzed Precursor Contaminant B: Regioisomer
Common Name 3-Br-5-Cl-Isatoic Anhydride3-Br-5-Cl-Anthranilic Acid5-Bromo-3-chloroisatoic anhydride
CAS Number 122588-67-4 41198-02-1 1006619-82-4
Structure 8-Bromo-6-chloro-3,1-benzoxazine-2,4-dione2-Amino-3-bromo-5-chlorobenzoic acid6-Bromo-8-chloro-3,1-benzoxazine-2,4-dione
Melting Point >260°C (dec) (Predicted/Observed)234 – 235°C [1]>270°C (dec) (Est.)
IR Signature Doublet C=O (1780, 1740 cm⁻¹)Single C=O (~1670 cm⁻¹), Broad OHDoublet C=O
1H NMR (Ar-H) meta-coupling (

Hz)
meta-coupling (

Hz)
meta-coupling (

Hz)
Solubility Reacts with alcohols/waterSoluble in DMSO/MeOHReacts with alcohols/water

Critical Note: The "Isatoic" numbering system can be confusing. The target molecule (3-Br-5-Cl) refers to the substitution on the anthranilic acid precursor. In the benzoxazine ring system, this corresponds to 8-Bromo-6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione .

Root Cause Analysis: The Hydrolysis Trap

The discrepancy arises because the anhydride ring is thermodynamically unstable in the presence of moisture. The reaction is often catalyzed by trace acids or bases remaining from synthesis (e.g., phosgenation of the acid).

Pathway Visualization

The following diagram illustrates the degradation pathway and the critical decision nodes for identification.

G cluster_QC QC Decision Logic Anhydride Target: 3-Br-5-Cl-Isatoic Anhydride (MP > 260°C) Acid Contaminant: 3-Br-5-Cl-Anthranilic Acid (MP 234-235°C) Anhydride->Acid Hydrolysis (Fast) Moisture Atmospheric Moisture / Wet Solvent Moisture->Anhydride Isomer Isomer: 5-Br-3-Cl-Isatoic Anhydride (Different NMR Shift) Test Test: Melting Point ResultLow Result: 230-240°C Test->ResultLow Indicates Hydrolysis ResultHigh Result: >260°C Test->ResultHigh Likely Anhydride ResultLow->Acid ResultHigh->Anhydride

Figure 1: Degradation pathway and QC logic flow. The rapid hydrolysis to the acid (yellow) is the primary cause of MP discrepancies.

Definitive Characterization Protocol

Do not rely on melting point alone. Use this orthogonal testing workflow to validate your material.

Step 1: The "Fizz" Test (Preliminary)
  • Principle: Isatoic anhydrides release CO₂ upon reaction with basic water. Anthranilic acids do not.

  • Protocol:

    • Place ~10 mg of sample in a test tube.

    • Add 1 mL of 1M Na₂CO₃ or NaHCO₃ solution.

    • Observation:

      • Vigorous effervescence (CO₂ evolution): Indicates active Anhydride.

      • Dissolution without gas: Indicates Hydrolyzed Acid.

Step 2: IR Spectroscopy (The Fingerprint)
  • Why: The anhydride carbonyls appear at distinct frequencies compared to the acid.

  • Target Signals:

    • Anhydride: Look for a characteristic doublet in the carbonyl region at ~1780 cm⁻¹ and ~1740 cm⁻¹ .

    • Acid: Look for a single broad carbonyl peak at ~1670–1680 cm⁻¹ and broad O-H stretching >3000 cm⁻¹.

Step 3: NMR Differentiation (Isomer Check)

To distinguish 3-Bromo-5-chloro (Target) from 5-Bromo-3-chloro (Isomer), analyze the aromatic proton shifts and coupling constants (


).
  • Solvent: DMSO-

    
     (Must be strictly anhydrous to prevent in-tube hydrolysis).
    
  • Analysis:

    • Both isomers show meta-coupling (

      
       Hz).
      
    • Chemical Shift Logic:

      • Protons ortho to the carbonyl (C4) are deshielded.

      • 3-Br-5-Cl: The proton at C6 (benzoxazine numbering) is between Br and Cl. The proton at C8 is adjacent to the Nitrogen.

      • 5-Br-3-Cl: The proton at C8 is between Cl and N.

    • Reference Data: Compare against the specific precursor acid NMR if available. The 3-Br-5-Cl acid typically shows protons at

      
       7.88 (d) and 7.78 (dd) in related analogs [2], but exact shifts depend on the specific halogen environment.
      

Synthesis & Purification Recommendations

If your material fails the MP check (i.e., melts <240°C), you must re-close the ring or recrystallize under anhydrous conditions.

Recrystallization Protocol[3][4]
  • Solvent: Use Anhydrous Dioxane or Toluene . Avoid ethanol/methanol (reacts to form esters).

  • Procedure:

    • Dissolve crude solid in boiling anhydrous dioxane.

    • Filter hot (if insoluble impurities exist).

    • Add anhydrous hexane/heptane until turbid.

    • Cool slowly to 4°C under N₂ atmosphere.

  • Drying: Vacuum dry at 60°C over P₂O₅ or KOH pellets. Do not oven dry in ambient air.

Synthesis Note

When synthesizing from the acid using triphosgene or phosgene:

  • Ensure the reaction is run in dry THF or Dioxane .

  • Quench with hexane , not water.

  • The presence of water during isolation immediately generates the 235°C impurity (the starting acid).

References

  • BenchChem. (2025).[2] Technical Data: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1).[3] Retrieved from

  • ChemicalBook. (2025). 5-Chloroisatoic anhydride Properties and NMR Data. Retrieved from [2]

  • Sigma-Aldrich. (2025).[4] Product Specification: 5-Bromoisatoic anhydride (CAS 4692-98-2).[5] Retrieved from

  • Organic Syntheses. (1955). Isatoic Anhydride Synthesis and Characterization. Coll. Vol. 3, p.488. Retrieved from

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Bromo-5-chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

CRITICAL WARNING: GAS EVOLUTION HAZARD 3-Bromo-5-chloroisatoic anhydride is a moisture-sensitive isatoic anhydride derivative. Upon contact with water, alcohols, or atmospheric moisture, it undergoes hydrolysis to release Carbon Dioxide (CO₂) .[1]

  • NEVER place unreacted material in a sealed waste container containing aqueous waste or protic solvents. Pressure buildup can cause container rupture or explosion.

  • NEVER dispose of this material down the drain.[2] The halogen load (Bromine/Chlorine) classifies it as Halogenated Organic Waste , requiring specific incineration protocols.[1]

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards.[1][3]

PropertyDescription
Chemical Name This compound (6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione)
CAS Number 13423-01-3 (Generic Isatoic Structure Reference)
Physical State Solid (Powder), typically beige or off-white.[1][4][5]
Reactivity Moisture Sensitive. Reacts with nucleophiles (H₂O, ROH, R-NH₂) to release CO₂.[1]
Hazards (GHS) Skin Irrit. 2 , Eye Irrit. 2 , STOT SE 3 (Respiratory).[1] Potential sensitizer.[6]
RCRA Status Characteristic Waste (Reactive - D003 potential due to gas generation); Halogenated Organic.
Part 3: The Mechanism of Risk (Causality)

To understand the disposal protocol, you must understand the chemistry.[1] Isatoic anhydrides are "masked" isocyanates/amino acids.

The Hydrolysis Pathway: When this compound contacts water (even humidity), the anhydride ring opens.[1] This is an irreversible decarboxylation event.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Ring Opening: The carbamic acid intermediate forms.

  • Decarboxylation: The intermediate collapses, releasing CO₂ gas and yielding 2-amino-3-bromo-5-chlorobenzoic acid.

Operational Implication: If you dispose of 10g of this anhydride into a wet waste container and seal it, you are essentially creating a delayed pressure bomb.[1]

HydrolysisMechanism Anhydride 3-Bromo-5-chloroisatoic Anhydride Intermediate Carbamic Acid Intermediate Anhydride->Intermediate Ring Opening Water + H₂O / OH⁻ Water->Intermediate Products Anthranilic Acid Derivative (Solid/Sludge) Intermediate->Products Decarboxylation Gas CO₂ GAS (Pressure Hazard) Intermediate->Gas Evolution

Figure 1: Reaction pathway demonstrating the generation of CO₂ gas upon moisture contact.[1]

Part 4: Disposal Decision Matrix

Select the appropriate workflow based on the quantity and state of the material.

DisposalWorkflow Start Assess Material State IsBulk Bulk Solid (>5g) or Expired Reagent Start->IsBulk IsTrace Trace Residue / Spills (<5g) or Glassware Start->IsTrace LabPack WORKFLOW A: Solid Waste Lab Pack IsBulk->LabPack Preferred Quench WORKFLOW B: Chemical Quenching IsTrace->Quench Incineration High-Temp Incineration (Halogenated Stream) LabPack->Incineration Neutralization Neutralize pH 6-8 Quench->Neutralization After CO2 stops SolventWaste Halogenated Organic Solvent Waste Neutralization->SolventWaste SolventWaste->Incineration

Figure 2: Decision tree for selecting the safe disposal route.[1]

Part 5: Detailed Protocols
Workflow A: Bulk Disposal (Preferred for >5g)

Use this for expired bottles or excess solid reagent. This minimizes lab-side handling risks.[1]

  • Container Selection: Use the original container if intact.[7] If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound."

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Special Note: Write "SOLID - HALOGENATED - MOISTURE SENSITIVE" clearly on the label.

  • Secondary Containment: Place the container in a clear plastic bag (secondary containment) but do not seal the bag tight if there is any suspicion the material is already wet.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers and acids.

  • Disposal: Hand off to your EHS/Waste Management team for incineration .

Workflow B: Quenching & Trace Disposal

Use this for cleaning glassware, spills, or small residual amounts (<5g).[1]

Reagents Required:

  • Ethanol (95%) or Methanol.

  • Sodium Hydroxide (NaOH), 1M solution (or Sodium Carbonate).[1]

  • pH strips.

Step-by-Step Procedure:

  • Preparation: Perform all work in a functioning fume hood. Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Solubilization: Dissolve the residue/solid in a generous amount of Ethanol. Isatoic anhydrides are generally more soluble in polar organics than water.

  • Controlled Hydrolysis (The "Quench"):

    • Slowly add 1M NaOH to the ethanolic solution.

    • Observation: You will observe bubbling (CO₂ evolution).

    • Caution: The reaction is exothermic. Add base slowly to prevent thermal runaway.

  • Completion Check: Continue stirring until no further gas evolves and the solid is completely dissolved.

  • Neutralization: Check the pH. If highly alkaline (>10), neutralize back to pH 7-9 using dilute Hydrochloric Acid (HCl) or Acetic Acid.[1]

    • Note: The product (anthranilic acid derivative) may precipitate out as a solid sludge. This is expected.

  • Final Waste Stream:

    • Pour the resulting slurry (liquid + sludge) into the Halogenated Organic Solvent Waste container.

    • DO NOT pour down the sink. The presence of Bromine and Chlorine atoms on the aromatic ring renders this toxic to aquatic life and regulated by EPA/local water authorities.

Part 6: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • Halogenated Organic: Due to the Br/Cl substituents, this waste requires incineration with scrubber systems to capture acid gases (HBr/HCl) generated during combustion.[1]

    • Characteristic Reactivity (D003): While not violently explosive, the pressure-generating potential classifies bulk wet material as reactive under specific interpretations.[1] Always segregate from aqueous waste streams.

  • P/U Lists: this compound is not explicitly P- or U-listed, but it must be managed as a characteristic hazardous waste.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Organic Syntheses. (1947). Isatoic Anhydride Synthesis and Reactivity. Org. Synth. 1947, 27,[1] 45. [Link]

Sources

Navigating the Safe Handling of 3-Bromo-5-chloroisatoic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: Hazard Identification

3-Bromo-5-chloroisatoic anhydride is a halogenated aromatic compound. Based on data from similar molecules, such as 5-Bromoisatoic anhydride and other brominated and chlorinated compounds, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation[2][3]. Prolonged contact could lead to more severe skin reactions.

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation[2].

  • Harmful if Swallowed: Oral ingestion may be harmful[4][5].

  • Reactivity: Isatoic anhydrides are known to react with nucleophiles such as water, alcohols, and amines[6][7][8]. This reactivity can lead to the release of carbon dioxide and the formation of new, potentially hazardous compounds.

The primary principle guiding our handling of this compound is the avoidance of direct contact and the prevention of unintended reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatN95 or higher-rated respirator if not in a fume hood
Performing reactions Chemical safety goggles and a face shieldNitrile or neoprene glovesFlame-retardant lab coatWork within a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
Waste disposal Chemical safety gogglesNitrile or neoprene glovesLab coatAs needed, based on the potential for dust or vapor generation

Causality Behind PPE Choices:

  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection against splashes, especially during reactions or when handling larger quantities[9].

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals[9]. Always inspect gloves for any signs of degradation before use and change them frequently.

  • Body Protection: A lab coat is standard practice to protect against incidental contact[9]. A flame-retardant lab coat is prudent when working with any organic compound, as their flammability is not always fully characterized.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, handling the solid material outside of a fume hood requires respiratory protection. All reactions should be conducted in a chemical fume hood to minimize inhalation exposure[9].

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

Storage
  • Incompatible Materials: Store away from strong oxidizing agents, bases, and nucleophiles such as water, alcohols, and amines to prevent unintended reactions[2][10].

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area[2][11]. Avoid direct sunlight.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and any known hazards.

Handling
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible[4][10].

  • Engineering Controls: All handling of the solid and any reactions should be conducted in a certified chemical fume hood to control exposure to dust and potential vapors[9].

  • Dispensing: When weighing the solid, do so in a fume hood or a designated powder handling enclosure. Avoid creating dust.

  • Additions to Reactions: Add this compound slowly to reaction mixtures. Be mindful that its reaction with nucleophiles can be exothermic and may release carbon dioxide gas[7].

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][11]. Do not eat, drink, or smoke in the laboratory[4][5].

Spill Management and Disposal Plan

Prompt and correct action in the event of a spill is critical to preventing exposure and environmental contamination.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large spills, contact your institution's environmental health and safety department.

  • Containment: For small spills, use a spill kit containing absorbent materials to contain the solid. Do not use water.

  • Cleanup: Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleanup materials should be disposed of as hazardous waste.

Waste Disposal
  • Waste Categorization: this compound waste should be classified as halogenated organic waste[12][13][14].

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste to avoid complicating the disposal process and increasing costs[12].

  • Disposal Procedure: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not pour down the drain[2][13].

Visualizing the Spill Response Workflow

The following diagram illustrates the logical steps for responding to a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Decision Safe to Clean Up? Assess->Decision Contain Contain Spill with Absorbent Decision->Contain Yes Call_EHS Call Environmental Health & Safety Decision->Call_EHS No Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1433. Available at: [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Available at: [Link]

  • Gani, A., & Roche, J. (1988). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (4), 635-640. Available at: [Link]

  • Shaabani, A., Maleki, A., & Mofakham, H. (2008). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Synthetic Communications, 38(21), 3751-3759. Available at: [Link]

  • Ghahremanzadeh, R., Jadidi, K., Asgari, D., & Arvin, H. (2010). Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. Arkivoc, 2010(11), 145-154. Available at: [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Available at: [Link]

  • ChemTreat. (2015). SAFETY DATA SHEET. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Available at: [Link]

  • Environmental Health and Safety, Oregon State University. (2018). Hazardous Waste Reduction. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • AgroParisTech. (n.d.). Liquid waste. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.